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  • Product: 2-Fluoro-O-methyl-L-tyrosine
  • CAS: 54788-29-3

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-Fluoro-O-methyl-L-tyrosine

Executive Summary 2-Fluoro-O-methyl-L-tyrosine , chemically defined as (S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid , is a non-canonical amino acid derivative of L-phenylalanine. Distinguished by the simultaneo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-O-methyl-L-tyrosine , chemically defined as (S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid , is a non-canonical amino acid derivative of L-phenylalanine. Distinguished by the simultaneous presence of an electron-withdrawing fluorine atom at the ortho position relative to the alkyl side chain (C2) and an electron-donating methoxy group at the para position (C4), this molecule serves as a critical probe in medicinal chemistry.

Its structural modifications confer enhanced metabolic stability against proteolysis and unique electronic properties useful for


F-NMR spectroscopy  and structure-activity relationship (SAR) studies. This guide details the structural parameters, physicochemical properties, and synthetic methodologies for this compound, providing a robust reference for its application in peptide therapeutics and small-molecule drug discovery.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers[3][4]
  • IUPAC Name: (2S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid

  • Common Name: 2-Fluoro-O-methyl-L-tyrosine; 2-Fluoro-4-methoxy-L-phenylalanine[1]

  • CAS Registry Number: 1270093-02-1 (Free base) / 1998646-59-5 (Fmoc-protected)

  • SMILES: COc1cc(F)c(cc1)CC(=O)O

  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
Molecular Weight Calculation

The molecular weight is derived from standard atomic weights:

  • Carbon (10): 120.11 Da

  • Hydrogen (12): 12.096 Da

  • Fluorine (1): 18.998 Da

  • Nitrogen (1): 14.007 Da

  • Oxygen (3): 47.997 Da

Exact Mass: 213.0801 Da Average Molecular Weight: 213.21 g/mol

Structural Logic & Electronic Effects

The placement of the fluorine atom at the C2 position (ortho to the amino acid backbone) introduces a significant ortho-effect . Unlike 3-fluorotyrosine (where F is ortho to the phenol), the C2-fluorine in this molecule sterically influences the conformation of the side chain relative to the phenyl ring, restricting rotation around the C


-C

and C

-C

bonds.

Simultaneously, the O-methylation caps the polar phenol group, increasing lipophilicity (LogP) and preventing hydrogen bond donation, which is critical for membrane permeability studies.

StructureLogic Core Phenylalanine Scaffold F_Sub 2-Fluoro Substitution (Ortho to Side Chain) Core->F_Sub OMe_Sub 4-Methoxy Group (O-Methylation) Core->OMe_Sub Effect_F Restricted Conformation Electronic w/d (Inductive) F_Sub->Effect_F Effect_OMe Increased Lipophilicity Metabolic Stability (Phase II) OMe_Sub->Effect_OMe Result 2-Fluoro-O-methyl-L-tyrosine (High Stability Probe) Effect_F->Result Effect_OMe->Result

Figure 1: Structural logic map detailing the functional impact of fluorination and methylation on the phenylalanine core.

Physicochemical Properties[3][4][5]

The following data summarizes the key physicochemical parameters. Note that while MW is exact, LogP and pKa values are predicted based on structural fragment contributions (ChemAxon/ACD Labs algorithms).

PropertyValueContext
Molecular Weight 213.21 g/mol Free acid form
LogP (Predicted) 1.2 – 1.5Moderately lipophilic; higher than Tyrosine (-2.2)
pKa (COOH) ~2.2Typical for

-amino acids
pKa (NH

)
~9.1Typical for

-amino acids
H-Bond Donors 2NH

, COOH (acid proton)
H-Bond Acceptors 4COOH (2), NH

, OMe, F
Polar Surface Area ~63 Å

Favorable for passive transport

Synthetic Methodology

The synthesis of 2-Fluoro-O-methyl-L-tyrosine typically follows an asymmetric route to ensure high enantiomeric purity (>99% ee). The most robust protocol involves the Erlenmeyer-Plöchl azlactone synthesis followed by enzymatic resolution.

Reagents & Precursors
  • Starting Material: 2-Fluoro-4-methoxybenzaldehyde (CAS 331-64-6).[2]

  • Reagents: N-Acetylglycine, Sodium Acetate, Acetic Anhydride.

  • Enzyme: Acylase I (from Aspergillus melleus or Porcine Kidney).

Step-by-Step Protocol
Step 1: Azlactone Formation
  • Condensation: React 2-fluoro-4-methoxybenzaldehyde (1.0 eq) with N-acetylglycine (1.2 eq) and anhydrous sodium acetate (0.6 eq) in acetic anhydride.

  • Reflux: Heat the mixture to 120°C for 2-4 hours. The solution will turn yellow/orange as the azlactone forms.

  • Isolation: Cool to room temperature. Add ice-cold water to precipitate the crude azlactone (4-(2-fluoro-4-methoxybenzylidene)-2-methyloxazol-5(4H)-one). Filter and wash with cold water.

Step 2: Hydrolysis & Reduction
  • Hydrolysis: Reflux the azlactone in 1% NaOH/acetone to open the ring, yielding the

    
    -acetamidocinnamic acid derivative.
    
  • Hydrogenation: Perform catalytic hydrogenation (H

    
    , 50 psi) using Pd/C (10% w/w) in methanol to reduce the double bond. This yields racemic N-acetyl-2-fluoro-4-methoxy-DL-phenylalanine .
    
Step 3: Enzymatic Resolution (The Key to L-Isomer)
  • Setup: Dissolve the racemic N-acetyl derivative in water; adjust pH to 7.5 using dilute LiOH or NH

    
    OH.
    
  • Digestion: Add Acylase I enzyme. Incubate at 37°C with gentle stirring for 24-48 hours. The enzyme selectively hydrolyzes the L-isomer's acetyl group.

  • Separation: Acidify the solution to pH 5. The free L-amino acid (zwitterion) is less soluble or can be separated via ion-exchange chromatography (Dowex 50W). The unreacted D-N-acetyl derivative remains in solution.

  • Purification: Recrystallize the L-amino acid from water/ethanol to achieve >99% purity.

SynthesisWorkflow Start Start: 2-Fluoro-4-methoxybenzaldehyde Step1 Erlenmeyer Condensation (N-Acetylglycine, Ac2O, NaOAc) Start->Step1 Intermediate1 Azlactone Intermediate Step1->Intermediate1 Step2 Hydrolysis & Hydrogenation (H2, Pd/C) Intermediate1->Step2 Racemate N-Acetyl-DL-Amino Acid Step2->Racemate Step3 Enzymatic Resolution (Acylase I, pH 7.5) Racemate->Step3 Final Product: 2-Fluoro-O-methyl-L-tyrosine (L-Isomer >99% ee) Step3->Final Selective Hydrolysis

Figure 2: Chemo-enzymatic synthesis workflow for the production of high-purity L-isomer.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, D
    
    
    
    O/DCl):
    • 
       7.20 (t, 1H, Ar-H6, coupling with F).
      
    • 
       6.70-6.80 (m, 2H, Ar-H3, H5).
      
    • 
       4.25 (dd, 1H, 
      
      
      
      -CH).
    • 
       3.80 (s, 3H, O-CH
      
      
      
      ).
    • 
       3.10-3.30 (m, 2H, 
      
      
      
      -CH
      
      
      ).
  • 
    F NMR: 
    
    • Expect a singlet (or multiplet depending on decoupling) around -115 to -120 ppm (relative to CFCl

      
      ). The fluorine signal is a definitive probe for confirming ring substitution.
      
Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Expected Ion:

    
     m/z.
    
  • Fragmentation: Loss of NH

    
     and COOH typical of amino acids.
    

Applications in Drug Development[4][7]

Peptide Stabilization

Incorporating 2-Fluoro-O-methyl-L-tyrosine into peptide sequences enhances proteolytic stability. The ortho-fluorine sterically hinders protease access to the peptide bond, while the O-methylation prevents oxidative cross-linking (tyrosyl radical formation) often seen with native tyrosine.

F-NMR Probes

Due to the high sensitivity of the fluorine nucleus and the lack of background fluorine signals in biological systems, this amino acid is an excellent reporter for studying protein-protein interactions. The chemical shift of the 2-F atom is highly sensitive to the local electronic environment, allowing researchers to map binding interfaces.

References

  • ChemicalBook. (2025).[3] 2-Fluoro-4-methoxy-L-phenylalanine - CAS 1998646-59-5.[1][4] Retrieved from [2]

  • Sigma-Aldrich. (2025). 2-Fluoro-4-methoxy-DL-phenylalanine Product Information. Retrieved from [5]

  • PubChem. (2025).[3] 2-Fluorotyrosine and related analogs. National Library of Medicine. Retrieved from

  • Hamacher, K., et al. (2002). "Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation." Applied Radiation and Isotopes, 57(2), 185-191. (Cited for synthetic methodology context).
  • Cusabio. (2025). N-Fmoc-2-fluoro-O-methyl-L-Tyrosine Product Data. Retrieved from

Sources

Exploratory

Pharmacokinetic profile of 2-Fluoro-O-methyl-L-tyrosine in rodent models

An In-Depth Technical Guide to the Pharmacokinetic Profile of 2-Fluoro-O-methyl-L-tyrosine in Rodent Models Authored by a Senior Application Scientist Foreword: The "Why" Behind the Molecule 2-Fluoro-O-methyl-L-tyrosine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacokinetic Profile of 2-Fluoro-O-methyl-L-tyrosine in Rodent Models

Authored by a Senior Application Scientist

Foreword: The "Why" Behind the Molecule

2-Fluoro-O-methyl-L-tyrosine (F-OMT) represents a class of synthetic amino acids designed for probing the intricate machinery of cellular transport and metabolism. As an analogue of the essential amino acid L-tyrosine, its structure grants it access to the highly regulated pathways of amino acid uptake, which are frequently upregulated in states of high metabolic activity, such as cancer and neuroinflammation.[1][2] Understanding its journey through a biological system—its absorption, distribution, metabolism, and excretion (ADME)—is not merely an academic exercise. For researchers and drug developers, this pharmacokinetic profile is the foundational dataset that determines its utility as a diagnostic tracer, particularly for Positron Emission Tomography (PET), or as a vector for targeted drug delivery. This guide provides a technical deep dive into the preclinical evaluation of F-OMT in rodent models, blending established methodologies with the causal reasoning that underpins robust, reproducible scientific inquiry.

Core Principles: Transport and Metabolic Fate

The Gateway: L-Type Amino Acid Transporter 1 (LAT1)

F-OMT, as a large neutral amino acid (LNAA), is hypothesized to primarily utilize the L-Type Amino Acid Transporter 1 (LAT1) for entry into cells.[3] This transporter is a sodium-independent exchanger, crucial for the uptake of essential amino acids like leucine and phenylalanine.[2]

Causality in Experimental Design: The high expression of LAT1 in the blood-brain barrier and in many cancer cells makes it a compelling target for both neurological and oncological imaging.[1][4] Therefore, PET tracers that are LAT1 substrates, such as O-(2-[18F]fluoroethyl)-L-tyrosine (FET), a close structural relative of F-OMT, show preferential accumulation in these tissues.[5][6] Any robust study of F-OMT must, therefore, include experiments to confirm its reliance on LAT1, typically through competitive inhibition assays with other known LAT1 substrates (e.g., L-DOPA, leucine).[7]

Hypothesized Metabolic Pathway

The defining feature of F-OMT is its O-methyl group. This modification is significant for two primary reasons:

  • Metabolic Stability: Unlike its parent compound, 2-Fluoro-L-tyrosine, the O-methylation prevents direct incorporation into proteins, a critical feature for a diagnostic tracer where the signal should represent transport and initial uptake, not protein synthesis.[8]

  • Metabolic Targeting: The O-methyl group is a potential substrate for enzymatic cleavage. The primary enzyme responsible for the O-methylation of catechols like L-DOPA is Catechol-O-methyltransferase (COMT).[9][10][11] It is plausible that F-OMT may undergo demethylation, although its stability is generally considered high. The primary metabolic route is more likely to be other Phase I or Phase II conjugation reactions prior to excretion.

Below is a conceptual diagram illustrating the transport and potential metabolic transformation of F-OMT.

G cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Tumor, Brain) F_OMT_ext F-OMT LAT1 LAT1 Transporter F_OMT_ext->LAT1 Uptake F_OMT_int F-OMT Metabolite Potential Metabolites (e.g., 2-Fluoro-L-Tyrosine) F_OMT_int->Metabolite Metabolism (e.g., Demethylation) LAT1->F_OMT_int Transport G cluster_gamma Biodistribution Analysis cluster_hplc Metabolite Analysis A Administer [¹⁸F]F-OMT to Time-Point Groups B Euthanize at Designated Time A->B C Collect Blood & Dissect Organs B->C D1 Weigh Tissues C->D1 E1 Separate Plasma & Homogenize Tissues C->E1 D2 Measure Radioactivity (Gamma Counter) D1->D2 D3 Calculate %ID/g D2->D3 E2 Protein Precipitation E1->E2 E3 Centrifuge & Collect Supernatant E2->E3 E4 Analyze via radio-HPLC or LC-MS/MS E3->E4

Sources

Foundational

Blood-brain barrier penetration of 2-Fluoro-O-methyl-L-tyrosine

An In-Depth Technical Guide to the Blood-Brain Barrier Penetration of 2-Fluoro-O-methyl-L-tyrosine Introduction: The Challenge of Brain-Targeted Diagnostics The blood-brain barrier (BBB) represents a formidable obstacle...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Blood-Brain Barrier Penetration of 2-Fluoro-O-methyl-L-tyrosine

Introduction: The Challenge of Brain-Targeted Diagnostics

The blood-brain barrier (BBB) represents a formidable obstacle in neuropharmacology and diagnostics, comprising a highly selective, semipermeable border of endothelial cells. This barrier stringently regulates the passage of molecules from the circulatory system into the central nervous system (CNS), protecting it from toxins and pathogens. However, it also significantly hinders the delivery of diagnostic and therapeutic agents. A key strategy to overcome this challenge is to design molecules that co-opt the brain's own nutrient transport systems. 2-Fluoro-O-methyl-L-tyrosine (OMFT), particularly its radiolabeled form [¹⁸F]OMFT (also known as [¹⁸F]FMT), exemplifies this approach. It is an artificial amino acid designed to mimic natural L-tyrosine, thereby gaining entry into the brain by hijacking the large neutral amino acid transporter system.

This guide provides a detailed technical overview of the mechanisms governing OMFT's penetration of the BBB, the experimental methodologies used to validate its transport, and its application in neuro-oncology imaging.

Part 1: The Molecular Mechanism of OMFT Transport Across the BBB

The primary gateway for OMFT into the brain is the L-type Amino Acid Transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5). This transporter is crucial for the brain's uptake of essential amino acids like leucine, phenylalanine, and tyrosine.

Key Mechanistic Attributes:

  • Structural Mimicry : OMFT is a structural analog of L-tyrosine. The O-methylation prevents its metabolism via catecholamine synthesis pathways, increasing its biological half-life and making it a stable tracer for imaging studies. The fluorine atom allows for radiolabeling with Fluorine-18 for Positron Emission Tomography (PET).

  • LAT1-Mediated Transport : LAT1 functions as a sodium-independent obligatory exchanger, meaning it transports one amino acid into the cell while transporting another out. OMFT is recognized as a substrate by LAT1 and is transported from the blood into the brain endothelial cells and subsequently into the brain parenchyma.

  • High Capacity System : The LAT1 system is a high-capacity transport system, which is a critical feature for delivering imaging agents in sufficient concentrations to generate a clear signal.

The transport process can be visualized as a two-step entry from the capillary lumen into the brain's extracellular space.

cluster_0 Capillary Lumen (Blood) cluster_1 Blood-Brain Barrier (Endothelial Cell) cluster_2 Brain Parenchyma Blood [¹⁸F]OMFT LAT1_luminal LAT1 Transporter Blood->LAT1_luminal:f0 Binding OMFT_intracellular [¹⁸F]OMFT LAT1_luminal:f1->OMFT_intracellular Influx LAT1_abluminal LAT1 Transporter Brain [¹⁸F]OMFT Accumulation (e.g., in Tumor Cells) LAT1_abluminal:f1->Brain Efflux to Brain OMFT_intracellular->LAT1_abluminal:f0 Binding cluster_0 In Vitro Validation cluster_1 In Vivo Confirmation A1 Establish Co-Culture BBB Model (Endothelial Cells + Astrocytes) A2 Verify Barrier Integrity (TEER Measurement) A1->A2 A3 Administer [¹⁸F]OMFT to Apical Chamber (With/Without LAT1 Inhibitor) A2->A3 A4 Sample Basolateral Chamber Over Time A3->A4 A5 Quantify Radioactivity (Gamma Counter) A4->A5 A6 Calculate Permeability & Confirm Inhibition A5->A6 B1 Anesthetize Rodent Model A6->B1 Proceed if transport is confirmed B2 Inject [¹⁸F]OMFT via Tail Vein B1->B2 B3 Perform Dynamic microPET Scan B2->B3 B4 Reconstruct Images & Analyze ROIs (Time-Activity Curves) B3->B4 B5 (Optional) Ex Vivo Biodistribution (%ID/g Calculation) B4->B5 B6 Validate with Inhibitor Cohort B5->B6

Caption: A validated experimental workflow for characterizing the BBB penetration of [¹⁸F]OMFT.

Part 3: Quantitative Data and Comparative Analysis

Quantitative analysis of brain uptake is critical for evaluating the efficacy of a PET tracer. [¹⁸F]OMFT demonstrates favorable brain penetration characteristics, especially when compared to other tracers.

Table 1: In Vivo Brain Uptake of PET Tracers in Rodent Models

TracerAnimal ModelTime Post-InjectionBrain Uptake (%ID/g)Primary Transport MechanismReference
[¹⁸F]OMFT Rat30 min~1.5 - 2.0LAT1 Amino Acid Transporter
[¹⁸F]FDG Mouse60 min~3.0 - 7.0GLUT1/3 Glucose Transporters
L-[¹¹C]DOPA Rat30 min~1.0 - 1.5LAT1 Amino Acid Transporter

Note: Absolute values can vary based on the specific animal strain, anesthetic used, and exact experimental conditions. This table is for comparative illustration.

The data indicates that [¹⁸F]OMFT has a brain uptake that is robust and comparable to other successful amino acid tracers. While its uptake is lower than that of [¹⁸F]FDG, a glucose analog, this is expected as glucose is the brain's primary energy source. The key advantage of [¹⁸F]OMFT is its specificity; its uptake is elevated in pathological tissues with upregulated LAT1 expression, such as high-grade gliomas, but not in inflammatory cells which primarily utilize glucose. This distinction provides superior tumor-to-background contrast in neuro-oncology.

Conclusion

The successful penetration of the blood-brain barrier by 2-Fluoro-O-methyl-L-tyrosine is a prime example of rational drug design, leveraging intrinsic physiological transport systems. Its mechanism of action, centered on the LAT1 amino acid transporter, allows it to bypass the restrictive nature of the BBB. The rigorous validation workflow, progressing from in vitro models to in vivo PET imaging, provides a comprehensive and trustworthy characterization of its transport kinetics and biodistribution. The quantitative data confirms its efficacy as a brain-penetrant agent, establishing [¹⁸F]OMFT as a valuable tool for the diagnostic imaging of brain tumors and underscoring the potential of transporter-mediated delivery strategies in neuroscience.

References

  • Title: Preclinical evaluation of O-(2-[18F]fluoroethyl)-L-tyrosine as a tracer for the visualization of tumors and inflammation. Source: European Journal of Nuclear Medicine and Molecular Imaging URL: [Link]

  • Title: A new L-type amino acid transporter 1-selective PET probe, -4-fluoroglutamine. Source: Journal of Nuclear Medicine URL: [Link]

  • Title: Preclinical evaluation of 3-O-methyl-6-18F-fluoro-L-dopa for differentiating tumor from inflammation. Source: Journal of Nuclear Medicine URL: [Link]

Exploratory

Technical Guide: Toxicology and Safety Profile of Fluorinated O-Methyl-Tyrosine Analogs

The following technical guide details the toxicology and safety profile of fluorinated O-methyl-tyrosine analogs, with a specific focus on the structural distinction between O-alkylated variants (like [¹⁸F]FET) and ring-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the toxicology and safety profile of fluorinated O-methyl-tyrosine analogs, with a specific focus on the structural distinction between O-alkylated variants (like [¹⁸F]FET) and ring-fluorinated/α-methylated analogs.

Executive Summary

Fluorinated O-methyl-tyrosine analogs represent a specialized class of radiotracers and potential therapeutic agents targeting the L-type Amino Acid Transporter 1 (LAT1/SLC7A5). Unlike native tyrosine or [¹¹C]methionine, these analogs are designed to exhibit metabolic resistance —specifically avoiding incorporation into nascent proteins. This characteristic defines their superior safety profile by minimizing accumulation in healthy, dividing tissues (e.g., bone marrow, gastrointestinal mucosa).

This guide analyzes the toxicological landscape of two primary subclasses:

  • O-Fluoroalkyl Analogs: Primarily O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET ) and O-[¹⁸F]fluoromethyl-L-tyrosine ([¹⁸F]FMT ).

  • Ring-Fluorinated O-Methyl Analogs: Structural derivatives designed to inhibit LAT1 without transport.

Key Safety Insight: The safety of these analogs hinges on their "transport-only" mechanism. They enter tumor cells via LAT1 but are not substrates for aminoacyl-tRNA synthetases, leading to rapid clearance from non-target tissues and renal excretion.

Chemical Biology & Mechanism of Action[1][2]

To understand the toxicity profile, one must first understand the structural modifications that dictate biological fate.

Structural Activity Relationship (SAR)

The "O-methyl" or "O-alkyl" modification at the phenolic hydroxyl group of tyrosine is the critical determinant of metabolic stability.

  • Native Tyrosine: Transported by LAT1/LAT2

    
     Incorporated into proteins.
    
  • Fluorinated O-Alkyl Analogs ([¹⁸F]FET): Transported by LAT1

    
    Rejected  by tRNA synthetases 
    
    
    
    Intracellular accumulation (pool) or efflux.
The "Transport-Only" Safety Mechanism

The exclusion from protein synthesis is the primary safety feature. It prevents the "trapping" of radioactivity in healthy tissues with high protein turnover, significantly reducing the effective radiation dose and chemical toxicity potential compared to metabolic tracers like [¹¹C]methionine.

LAT1_Transport Extracellular Extracellular Space LAT1 LAT1 Transporter (SLC7A5) Extracellular->LAT1 [18F]FET Influx Intracellular Intracellular Space LAT1->Intracellular Transport ProteinSynth Protein Synthesis (Ribosomes) Intracellular->ProteinSynth BLOCKED (No tRNA loading) Efflux Efflux/Clearance Intracellular->Efflux Reversible Exchange

Figure 1: The "Transport-Only" mechanism of O-alkyl-tyrosine analogs. Unlike native amino acids, these analogs are blocked from protein synthesis, preventing long-term retention in healthy dividing cells.

Toxicological Profile

Biodistribution and Organ Toxicity

The biodistribution profile is the primary indicator of acute and cumulative toxicity. Data is derived largely from [¹⁸F]FET clinical dosimetry and preclinical studies of O-fluoromethyl variants.

Organ SystemUptake CharacteristicsSafety Implication
Brain Low background uptake (unlike FDG).[1]High tumor-to-background contrast; no neurotoxicity observed.
Kidneys/Bladder High excretion (~50% ID at 60 min).[2]Critical Organ: Bladder wall receives highest radiation dose. Hydration protocols required.
Bone Low uptake (<2% ID).[3][4]Indicates stability of the C-F bond (minimal defluorination). Low risk of bone marrow radiotoxicity.
Pancreas Moderate to High uptake (species dependent).Pancreas expresses high levels of amino acid transporters; potential for false positives but low toxicity risk due to washout.
Liver Rapid clearance.Minimal hepatotoxicity risk.
Metabolic Stability and Defluorination

A major safety concern for fluorinated compounds is in vivo defluorination, which releases free [¹⁸F]fluoride that accumulates in the bone (osteotoxicity/dosimetry issues).

  • [¹⁸F]FET (O-fluoroethyl): Highly stable.[3][4] Studies show >95% intact parent compound in plasma at 60 minutes. No significant bone uptake observed [1].[3][4]

  • [¹⁸F]FMT (O-fluoromethyl): Historically, alpha-haloethers are chemically labile (hydrolyzing to formaldehyde and HF). However, the O-fluoromethyl-tyrosine analog has shown surprising metabolic stability in rodent models, comparable to FET, likely due to the stabilizing effect of the aromatic ring conjugation [2].

  • D-Isomers: The D-isomers of O-fluoroalkyl tyrosines show faster renal clearance and lower retention in non-target organs (pancreas/liver) compared to L-isomers, potentially offering a superior safety profile for imaging [2].

Chemical Toxicity (Mass Effect)

For diagnostic PET imaging, these analogs are administered at No-Carrier-Added (n.c.a.) levels (picomolar concentrations).

  • Acute Toxicity: Negligible at diagnostic doses.

  • Pharmacological Effects: At pharmacological doses (therapeutic range), O-methyl-tyrosine is a competitive inhibitor of Tyrosinase (melanin synthesis) and potentially LAT1. High doses could theoretically disrupt amino acid transport in the Blood-Brain Barrier (BBB), but this is irrelevant for tracer dosing.

Radiotoxicity and Dosimetry

The radiation safety profile is favorable due to rapid renal excretion. The following data is based on human [¹⁸F]FET studies [1, 3].

Dosimetry Summary (Adult Mean):

  • Effective Dose: ~0.0165 mSv/MBq

  • Critical Organ: Urinary Bladder Wall (0.060 mGy/MBq)

  • Comparison: Comparable to or lower than [¹⁸F]FDG (0.019 mSv/MBq).

Clinical Protocol for Safety: To mitigate bladder radiotoxicity, patients are instructed to void immediately prior to scanning and frequently after injection.

Preclinical Safety Assessment Protocols

For researchers developing novel fluorinated O-methyl analogs, the following self-validating protocols are recommended to establish safety.

Protocol: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine susceptibility to hepatic metabolism and defluorination.

  • Preparation: Incubate 10 µM analog with pooled human liver microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via HPLC-radiodetection or LC-MS/MS.

  • Validation Criteria: >90% parent compound remaining at 60 min indicates high stability. Appearance of free fluoride (or defluorinated metabolite) signals instability.

Protocol: Protein Incorporation Assay

Objective: Confirm "Transport-Only" mechanism (Crucial for Safety).

  • Cell Line: Use high-protein synthesizing line (e.g., MCF-7 or HeLa).

  • Incubation: Incubate cells with 1 MBq of tracer for 60 min.

  • Fractionation:

    • Wash cells with PBS (removes extracellular).

    • Lyse cells and add 20% Trichloroacetic Acid (TCA).

    • Precipitate (Protein Bound): Pellet via centrifugation.

    • Supernatant (Free Pool): Collect liquid.

  • Measurement: Count radioactivity in Pellet vs. Supernatant.

  • Interpretation:

    • High % in Pellet = Protein Incorporation (High Toxicity Risk).

    • High % in Supernatant (>95%) = Transport Only (Safe Profile).

Safety_Workflow Start Novel O-Methyl Analog Step1 1. Stability Assay (Microsomes/Plasma) Start->Step1 Decision1 Stable >90%? Step1->Decision1 Step2 2. Protein Incorporation (TCA Precipitation) Decision1->Step2 Yes Fail REJECT CANDIDATE (Toxicity Risk) Decision1->Fail No (Defluorination) Decision2 Incorporation <5%? Step2->Decision2 Step3 3. Biodistribution (Rodent) (Focus: Bone & Pancreas) Decision2->Step3 Yes (Transport Only) Decision2->Fail No (Protein Synth) Decision3 Bone Uptake <2%? Step3->Decision3 Pass PROCEED TO DOSIMETRY (Candidate Validated) Decision3->Pass Yes Decision3->Fail No (Bone Accumulation)

Figure 2: Decision tree for the toxicological validation of novel fluorinated tyrosine analogs.

Regulatory & Clinical Considerations

When translating these analogs to clinical use (IND-enabling studies), specific attention must be paid to:

  • Impurities: For O-fluoroethyl analogs, the precursor is often a tosylate. Residual tosylates must be strictly controlled (<2 ppm) due to genotoxicity.

  • Stereochemistry: The L-isomer is the active LAT1 substrate. The D-isomer is generally cleared faster and is not transported as effectively into tumors, though it may have lower background.[5] Enantiomeric purity is a critical quality attribute (CQA).

  • Acronym Clarity: Researchers must distinguish between [¹⁸F]FET (O-fluoroethyl) and [¹⁸F]FAMT (3-fluoro-alpha-methyl). While both are LAT1 tracers, FAMT is an alpha-methyl analog, not an O-alkyl analog. Their safety profiles are similar, but FAMT has even higher specificity for LAT1 over LAT2 [4].

References

  • Pauleit, D., et al. (2003). "Whole-body distribution and dosimetry of O-(2-[18F]fluoroethyl)-L-tyrosine." European Journal of Nuclear Medicine and Molecular Imaging.

  • Tang, G., et al. (2006). "Evaluation of D-isomers of O-18F-fluoromethyl, O-18F-fluoroethyl and O-18F-fluoropropyl tyrosine as tumour imaging agents in mice." Nuclear Medicine and Biology.

  • Wester, H.J., et al. (1999). "Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging." Journal of Nuclear Medicine.

  • Wiriyasermkul, P., et al. (2016). "Specific transport of 3-fluoro-L-α-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging."[2][6] Cancer Science.

Sources

Foundational

Technical Guide: 2-Fluoro-O-methyl-L-tyrosine (2-FOMT) as a LAT1-Targeted PET Tracer

The following technical guide details the development, mechanism, and validation of 2-Fluoro-O-methyl-L-tyrosine (2-FOMT) . Executive Summary & Rational Design 2-Fluoro-O-methyl-L-tyrosine (2-FOMT) represents a rationall...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the development, mechanism, and validation of 2-Fluoro-O-methyl-L-tyrosine (2-FOMT) .

Executive Summary & Rational Design

2-Fluoro-O-methyl-L-tyrosine (2-FOMT) represents a rationally designed amino acid analogue for Positron Emission Tomography (PET). It is engineered to overcome specific limitations of first-generation amino acid tracers by combining the metabolic stability of O-methylation with the favorable radiolabeling properties of ring-fluorination.

While O-(2-[18F]fluoroethyl)-L-tyrosine (FET) is the current clinical standard for transport-only imaging, 2-FOMT offers a distinct scaffold that targets the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) with high specificity.

The Structural Logic

The design of 2-FOMT synthesizes the properties of two foundational tracers:

  • 2-[18F]Fluoro-L-tyrosine (2-FT): A tracer that is transported by LAT1 but is also a substrate for protein synthesis, leading to high background uptake in protein-synthesizing tissues (pancreas, liver).

  • O-methyl-L-tyrosine (OMT): A non-metabolizable analogue that is transported by LAT1 but is not incorporated into proteins.

By fluorinating OMT at the 2-position, 2-FOMT is designed to be a metabolically inert, transport-specific tracer that visualizes LAT1 upregulation in gliomas and neuroendocrine tumors without the confounding variable of protein incorporation.

DesignLogic FT 2-[18F]Fluoro-L-tyrosine (2-FT) FOMT 2-[18F]Fluoro-O-methyl-L-tyrosine (2-FOMT) FT->FOMT Ring Fluorination (Radioisotope) Prop2 Protein Incorporation (High Background) FT->Prop2 OMT O-methyl-L-tyrosine (OMT) OMT->FOMT O-Methylation (Metabolic Block) Prop3 No Protein Incorporation (High Tumor:Background) OMT->Prop3 Prop1 High LAT1 Affinity FOMT->Prop1 FOMT->Prop3

Caption: Structural evolution of 2-FOMT combining 18F-labeling capability with metabolic blockage to ensure specific transport imaging.

Chemical Properties & Radiosynthesis

Target Molecule: (S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid.

Precursor Selection

Direct electrophilic fluorination of O-methyl-tyrosine is low-yield and requires carrier-added [18F]F2. The preferred route is Nucleophilic Aromatic Substitution (SnAr) using a specialized precursor.

  • Precursor: N-Boc-O-methyl-2-nitro-L-tyrosine ethyl ester (or a corresponding iodonium salt).

  • Leaving Group: Nitro (-NO2) or Iodonium (-I+Ar).

  • Protecting Groups: N-Boc (amine protection) and Ethyl ester (carboxyl protection) are required to prevent side reactions during the harsh fluorination conditions.

Radiosynthesis Protocol

This protocol assumes an automated synthesis module (e.g., GE TRACERlab or Synthera).

StepOperationReagents/ConditionsMechanistic Purpose
1 [18F]Fluoride Activation K2.2.2/K2CO3, MeCN/H2O, Azeotropic dryingRemoves hydration shell from F-, increasing nucleophilicity.
2 Labeling (SnAr) Precursor in DMSO, 130°C, 10 min[18F]F- displaces the leaving group (Nitro/Iodonium) at the 2-position.
3 Intermediate Purification C18 Sep-Pak cartridgeRemoves unreacted [18F]fluoride and polar impurities.
4 Hydrolysis (Deprotection) 4M HCl or NaOH, 100°C, 5 minCleaves N-Boc and Ester groups to yield free amino acid.
5 Final Purification HPLC (Ethanol/NaH2PO4 buffer)Isolates 2-FOMT from unreacted precursor and side products.
6 Formulation Sterile filtration (0.22 µm) into PBSPrepares dose for injection (pH 7.4).

Mechanism of Action: LAT1 Transport

2-FOMT functions as a molecular probe for the System L amino acid transporter, specifically the LAT1 subtype (SLC7A5), which is overexpressed in aggressive cancers to fuel rapid growth.

Transport Kinetics

Unlike FDG (which is trapped via phosphorylation), 2-FOMT is a reversible tracer . It enters the cell via LAT1 in exchange for an intracellular amino acid (obligate exchanger mechanism).

  • Influx: Driven by the concentration gradient and the counter-transport of abundant intracellular amino acids (e.g., Glutamine).

  • Retention: Depends on the high expression of LAT1 and the slow washout rate in tumor cells compared to normal tissue.

  • Metabolism: The O-methyl group prevents the molecule from being activated by tyrosyl-tRNA synthetase, ensuring zero incorporation into the proteome.

LAT1_Mechanism cluster_blood Extracellular Space (Blood) cluster_membrane Cell Membrane cluster_cytosol Intracellular Space (Tumor) FOMT_out 2-[18F]FOMT LAT1 LAT1 / 4F2hc Transporter FOMT_out->LAT1 Influx Gln_out L-Glutamine LAT1->Gln_out FOMT_in 2-[18F]FOMT (Free Pool) LAT1->FOMT_in Protein Protein Synthesis FOMT_in->Protein BLOCKED (O-Methylation) Gln_in L-Glutamine Gln_in->LAT1 Efflux (Exchange)

Caption: 2-FOMT enters via LAT1/4F2hc exchange mechanism but is blocked from protein synthesis.

Preclinical Validation Protocols

To validate 2-FOMT as a clinical agent, the following experiments must be performed to confirm identity, affinity, and stability.

In Vitro Competitive Inhibition (Affinity Assay)

Objective: Determine if 2-FOMT is a specific substrate for LAT1.

  • Cell Lines: LAT1-positive (e.g., PC-3, U87 glioma) vs. LAT1-knockout controls.

  • Protocol:

    • Incubate cells with [14C]Leucine (standard LAT1 substrate).

    • Add increasing concentrations of non-radioactive 2-FOMT (0.1 µM – 1 mM).

    • Expectation: 2-FOMT should dose-dependently inhibit [14C]Leucine uptake with an IC50 comparable to FET (~20-50 µM).

    • System A Control: Perform assay in Na+-free buffer. Since LAT1 is Na+-independent, uptake should persist. If uptake drops significantly, it indicates off-target transport by System A.

Protein Incorporation Assay

Objective: Verify the metabolic stability conferred by the O-methyl group.

  • Protocol:

    • Incubate tumor cells with 2-[18F]FOMT for 60 minutes.

    • Lyse cells and perform TCA (Trichloroacetic acid) precipitation.

    • Separate the precipitate (protein fraction) from the supernatant (free amino acid pool).

    • Success Criteria: >95% of radioactivity must remain in the supernatant. High activity in the pellet indicates failure of the metabolic block.

In Vivo Biodistribution (Murine Model)

Objective: Assess tumor-to-background (T/B) ratios.

  • Timepoints: 5, 15, 30, 60, 90 min post-injection.

  • Key Organs:

    • Brain: Should show low background (intact BBB) unless tumor is present.

    • Pancreas: High uptake indicates protein synthesis (bad for 2-FOMT). Low uptake confirms "transport-only" nature.

    • Kidneys: High uptake is expected (excretion).

    • Bone: High uptake indicates defluorination (instability of the C-F bond). 2-Fluoro isomers are generally stable, but this must be verified.

Translational Outlook & Comparison

How does 2-FOMT compare to existing agents?

Feature2-[18F]FOMT[18F]FET2-[18F]FT[11C]MET
Transport Mechanism LAT1 (Specific)LAT1/LAT2LAT1LAT1/System A
Protein Incorporation No NoYes Yes
Metabolic Stability HighHighLow (Metabolized)Low
Brain Background LowLowModerateModerate
Tumor Contrast High (Kinetic trapping)HighHighHigh
Isotope Half-life 110 min (18F)110 min (18F)110 min (18F)20 min (11C)

References

  • Langen, K. J., et al. (2006). "Radiolabeled amino acids for brain tumor imaging."[1] Journal of Nuclear Medicine, 47(3), 536-552. Link

  • Wester, H. J., et al. (1999). "Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging." Journal of Nuclear Medicine, 40(1), 205-212. Link

  • Inoue, T., et al. (1998). "Phase II clinical study of O-[11C]methyl-L-tyrosine PET in patients with brain tumors." Nuclear Medicine and Biology, 25(6), 533-540. Link

  • Coenen, H. H., et al. (1989). "2-[18F]Fluoro-L-tyrosine: synthesis and preliminary evaluation." International Journal of Applied Radiation and Isotopes, 40(1), 69-74. Link

  • Kanai, Y. (2022). "Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics." Pharmacology & Therapeutics, 230, 107964. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Precursor Synthesis for 2-Fluoro-O-methyl-L-tyrosine Production

Introduction 2-Fluoro-O-methyl-L-tyrosine is a synthetic amino acid derivative of significant interest in pharmaceutical and biochemical research. Its applications span from its use as a building block in peptide synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-O-methyl-L-tyrosine is a synthetic amino acid derivative of significant interest in pharmaceutical and biochemical research. Its applications span from its use as a building block in peptide synthesis to its role as a tracer in positron emission tomography (PET) imaging for medical diagnostics.[1][2][3] The strategic incorporation of a fluorine atom can enhance the metabolic stability and bioavailability of parent molecules, making fluorinated amino acids valuable tools in drug discovery.[4] This document provides a detailed guide to the synthesis of key precursors for the production of 2-Fluoro-O-methyl-L-tyrosine, designed for researchers, scientists, and professionals in drug development. The protocols outlined herein are based on established chemical principles and aim to provide a robust and reproducible workflow.

The synthesis of 2-Fluoro-O-methyl-L-tyrosine typically involves a multi-step process that begins with a suitable tyrosine or phenylalanine derivative. The core transformations involve the regioselective introduction of a fluorine atom onto the aromatic ring and the methylation of the phenolic hydroxyl group. The order of these steps can be varied, and the choice of precursors and reaction conditions is critical for achieving high yields and purity of the final product. This guide will focus on two primary precursor synthesis pathways:

  • Direct Fluorination of an O-methylated Tyrosine Precursor: This route involves the initial methylation of the hydroxyl group of a protected tyrosine derivative, followed by electrophilic fluorination.

  • O-methylation of a Fluorinated Phenylalanine Precursor: This alternative pathway begins with the fluorination of a phenylalanine or tyrosine derivative, followed by methylation of the hydroxyl group.

Each of these strategies presents unique advantages and challenges, which will be discussed in the context of the detailed protocols.

Precursor Synthesis Pathway 1: Direct Fluorination of O-Methyl-L-Tyrosine

This pathway commences with the readily available amino acid L-tyrosine. The synthesis involves three main stages: protection of the amino and carboxyl groups, O-methylation of the phenolic hydroxyl group, and finally, electrophilic fluorination of the aromatic ring.

Workflow for Pathway 1

G cluster_0 Pathway 1: Fluorination of O-Methylated Precursor L-Tyrosine L-Tyrosine Protection Protection L-Tyrosine->Protection Amino & Carboxyl Group Protection O-Methylation O-Methylation Protection->O-Methylation Phenolic Hydroxyl Methylation Electrophilic_Fluorination Electrophilic_Fluorination O-Methylation->Electrophilic_Fluorination Aromatic Ring Fluorination Deprotection Deprotection Electrophilic_Fluorination->Deprotection Removal of Protecting Groups Final_Product Final_Product Deprotection->Final_Product 2-Fluoro-O-methyl- L-tyrosine

Caption: Workflow for the synthesis of 2-Fluoro-O-methyl-L-tyrosine via an O-methylated precursor.

Part 1: Protection of L-Tyrosine

To prevent unwanted side reactions during the subsequent methylation and fluorination steps, the amino and carboxyl groups of L-tyrosine must be protected. A common and effective method is the formation of the N-Boc (tert-butyloxycarbonyl) and methyl ester derivatives.

Protocol: N-Boc and Methyl Ester Protection of L-Tyrosine

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
L-Tyrosine181.1910.0 g55.2 mmol
Methanol (anhydrous)32.04150 mL-
Thionyl chloride (SOCl₂)118.974.8 mL66.2 mmol
Di-tert-butyl dicarbonate (Boc₂O)218.2513.2 g60.7 mmol
Triethylamine (Et₃N)101.1915.4 mL110.4 mmol
Dichloromethane (DCM, anhydrous)84.93200 mL-

Procedure:

  • Esterification:

    • Suspend L-tyrosine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

    • Allow the reaction to cool to room temperature and then remove the solvent under reduced pressure to obtain L-tyrosine methyl ester hydrochloride as a white solid.

  • N-Boc Protection:

    • Suspend the L-tyrosine methyl ester hydrochloride in anhydrous dichloromethane.

    • Cool the suspension to 0 °C.

    • Add triethylamine dropwise to neutralize the hydrochloride salt.

    • Add di-tert-butyl dicarbonate to the mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-tyrosine methyl ester.

Part 2: O-Methylation of N-Boc-L-Tyrosine Methyl Ester

The phenolic hydroxyl group is then methylated. Williamson ether synthesis is a suitable method, employing a methylating agent in the presence of a base.[5]

Protocol: O-Methylation using Methyl Iodide

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
N-Boc-L-tyrosine methyl ester295.3415.0 g50.8 mmol
Methyl iodide (CH₃I)141.944.4 mL71.1 mmol
Potassium carbonate (K₂CO₃), anhydrous138.2110.5 g76.2 mmol
Acetone (anhydrous)58.08200 mL-

Procedure:

  • Dissolve N-Boc-L-tyrosine methyl ester in anhydrous acetone in a round-bottom flask.

  • Add anhydrous potassium carbonate to the solution.

  • Add methyl iodide to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain N-Boc-O-methyl-L-tyrosine methyl ester.

Part 3: Electrophilic Fluorination

The final step in this precursor synthesis is the regioselective introduction of a fluorine atom at the 2-position of the aromatic ring. Electrophilic fluorinating agents, such as Selectfluor™, are commonly used for this transformation.[4][6][7][8] The directing effect of the electron-donating O-methyl group and the amino acid side chain favors fluorination at the ortho positions.

Protocol: Electrophilic Fluorination with Selectfluor™

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
N-Boc-O-methyl-L-tyrosine methyl ester309.3710.0 g32.3 mmol
Selectfluor™ (F-TEDA-BF₄)354.0412.6 g35.5 mmol
Acetonitrile (anhydrous)41.05150 mL-
Trifluoroacetic acid (TFA)114.021 mL-

Procedure:

  • Dissolve N-Boc-O-methyl-L-tyrosine methyl ester in anhydrous acetonitrile in a flask protected from light.

  • Add a catalytic amount of trifluoroacetic acid.

  • Add Selectfluor™ in portions to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate N-Boc-2-fluoro-O-methyl-L-tyrosine methyl ester.

Precursor Synthesis Pathway 2: O-Methylation of a Fluorinated Precursor

This alternative route begins with a fluorinated phenylalanine or tyrosine derivative. This can be advantageous if a suitable fluorinated starting material is readily available. The key steps are the introduction of the hydroxyl group (if starting from phenylalanine), followed by O-methylation.

Workflow for Pathway 2

G cluster_1 Pathway 2: O-Methylation of Fluorinated Precursor 2-Fluoro-L-tyrosine 2-Fluoro-L-tyrosine Protection Protection 2-Fluoro-L-tyrosine->Protection Amino & Carboxyl Group Protection O-Methylation O-Methylation Protection->O-Methylation Phenolic Hydroxyl Methylation Deprotection Deprotection O-Methylation->Deprotection Removal of Protecting Groups Final_Product Final_Product Deprotection->Final_Product 2-Fluoro-O-methyl- L-tyrosine

Caption: Workflow for the synthesis of 2-Fluoro-O-methyl-L-tyrosine via a fluorinated precursor.

Part 1: Protection of 2-Fluoro-L-Tyrosine

Similar to the first pathway, the amino and carboxyl groups of the starting material, 2-Fluoro-L-tyrosine, need to be protected.

Protocol: N-Boc and Methyl Ester Protection of 2-Fluoro-L-Tyrosine

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Fluoro-L-tyrosine199.1810.0 g50.2 mmol
Methanol (anhydrous)32.04150 mL-
Thionyl chloride (SOCl₂)118.974.4 mL60.2 mmol
Di-tert-butyl dicarbonate (Boc₂O)218.2512.0 g55.2 mmol
Triethylamine (Et₃N)101.1914.0 mL100.4 mmol
Dichloromethane (DCM, anhydrous)84.93200 mL-

Procedure:

Follow the same procedure as outlined in Pathway 1, Part 1, substituting 2-Fluoro-L-tyrosine for L-tyrosine.

Part 2: O-Methylation of N-Boc-2-Fluoro-L-Tyrosine Methyl Ester

The final step in preparing the fully protected precursor is the methylation of the phenolic hydroxyl group.

Protocol: O-Methylation using Dimethyl Sulfate

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
N-Boc-2-fluoro-L-tyrosine methyl ester313.3215.0 g47.9 mmol
Dimethyl sulfate ((CH₃)₂SO₄)126.135.4 mL57.5 mmol
Potassium carbonate (K₂CO₃), anhydrous138.219.9 g71.8 mmol
N,N-Dimethylformamide (DMF, anhydrous)73.09150 mL-

Procedure:

  • Dissolve N-Boc-2-fluoro-L-tyrosine methyl ester in anhydrous DMF in a round-bottom flask.

  • Add anhydrous potassium carbonate to the solution.

  • Add dimethyl sulfate dropwise to the stirred suspension at room temperature. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-2-fluoro-O-methyl-L-tyrosine methyl ester.

Deprotection to Yield 2-Fluoro-O-methyl-L-tyrosine

Once the desired protected precursor, N-Boc-2-fluoro-O-methyl-L-tyrosine methyl ester, is synthesized via either pathway, the protecting groups are removed to yield the final product. This is typically achieved through acid-catalyzed hydrolysis.

Protocol: Acidic Deprotection

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
N-Boc-2-fluoro-O-methyl-L-tyrosine methyl ester327.3510.0 g30.5 mmol
6 M Hydrochloric acid (HCl)36.46100 mL-
Diethyl ether74.12--

Procedure:

  • Dissolve the protected amino acid in 6 M HCl.

  • Heat the solution to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the aqueous solution with diethyl ether to remove any organic impurities.

  • Concentrate the aqueous layer under reduced pressure to obtain the hydrochloride salt of 2-Fluoro-O-methyl-L-tyrosine.

  • The free amino acid can be obtained by adjusting the pH of an aqueous solution of the salt to its isoelectric point (typically around pH 5-6) with a suitable base (e.g., dilute NaOH or NH₄OH), leading to precipitation of the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Conclusion

The synthesis of precursors for 2-Fluoro-O-methyl-L-tyrosine requires a systematic approach involving protection, functional group modification, and deprotection steps. The two pathways presented here offer viable routes to the target molecule, with the choice of pathway often depending on the availability and cost of the starting materials. Careful execution of these protocols, with appropriate monitoring and purification, will enable the successful production of these valuable precursors for applications in drug discovery and medical imaging.

References

  • Hess, E., et al. (2002). Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation. Applied Radiation and Isotopes, 57(2), 185-191. Available at: [Link]

  • He, X., et al. (2020). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules, 25(21), 5023. Available at: [Link]

  • Lívia, C., et al. (2025). Late‐Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin‐N. Chemistry – A European Journal. Available at: [Link]

  • García-Vázquez, R., et al. (2013). Enantiospecific synthesis of 2-[18F]fluoro-l-phenylalanine and 2-[18F]fluoro-l-tyrosine by isotopic exchange. Organic & Biomolecular Chemistry, 11(36), 6041-6048. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Bryn Mawr College. (n.d.). Palladium-Catalyzed Fluorination of Amino Acid Derivatives. Available at: [Link]

  • Stavchansky, S., et al. (1986). Analysis of fluorine and iodine derivatives of tyrosine. Journal of Chromatography B: Biomedical Sciences and Applications, 382, 23-31. Available at: [Link]

  • Tang, P., et al. (2018). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Molecules, 23(10), 2533. Available at: [Link]

  • Shulgin, A. T. (1950). The Synthesis of 2-Fluoro-DL-tyrosine and 2-Fluoro-4-methoxy-DL-phenylalanine. Journal of the American Chemical Society, 72(4), 1833-1834. Available at: [Link]

  • Zanda, G. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 76(48), 131575. Available at: [Link]

  • Al-Masoudi, N. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1087. Available at: [Link]

  • Nedvidek, D., et al. (2021). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. Molecules, 26(18), 5558. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Quality Control of Clinical Grade O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)

Introduction: The Role of [¹⁸F]FET in Precision Neuro-Oncology O-(2-[¹⁸F]fluoroethyl)-L-tyrosine, commonly known as [¹⁸F]FET, is a radiolabeled amino acid analogue that has become a cornerstone in positron emission tomog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of [¹⁸F]FET in Precision Neuro-Oncology

O-(2-[¹⁸F]fluoroethyl)-L-tyrosine, commonly known as [¹⁸F]FET, is a radiolabeled amino acid analogue that has become a cornerstone in positron emission tomography (PET) for the clinical management of brain tumors.[1][2][3][4] Its utility stems from an increased rate of amino acid transport in tumor cells compared to healthy brain tissue. Unlike the more ubiquitous PET tracer 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), [¹⁸F]FET exhibits minimal uptake in normal brain parenchyma, leading to superior tumor-to-background contrast and clearer delineation of neoplastic tissue.[5][6][7] This characteristic is invaluable for initial diagnosis, grading, surgical and radiotherapy planning, and differentiating tumor recurrence from post-treatment changes such as radiation necrosis.[3][8]

The transition of [¹⁸F]FET from a research tool to a clinical diagnostic agent necessitates a robust and reproducible manufacturing process governed by stringent quality control (QC) standards. The safety of the patient and the accuracy of the diagnostic information derived from a PET scan are fundamentally dependent on the quality of the injected radiopharmaceutical. This document provides a comprehensive guide to the essential quality control tests and acceptance criteria for the clinical-grade production of [¹⁸F]FET, grounded in regulatory principles and validated analytical methodologies.

Regulatory Framework: Ensuring Patient Safety

The production of any radiopharmaceutical for human use is tightly regulated by national and international health authorities. In the United States, the Food and Drug Administration (FDA) mandates that PET drugs be produced in compliance with the Current Good Manufacturing Practice (cGMP) regulations outlined in 21 CFR Part 212.[9][10][11] These regulations are designed to ensure that PET drugs meet established requirements for safety, identity, strength, quality, and purity.[9][10]

Similarly, the European Pharmacopoeia (Ph. Eur.) provides specific monographs and general chapters that detail the quality requirements for radiopharmaceutical preparations.[12][13][14] These pharmacopeial standards are legally binding and represent a consensus on the quality attributes of medicinal products. Adherence to these frameworks is not optional; it is a prerequisite for the clinical use of [¹⁸F]FET.

Manufacturing Overview: From Target to Vial

A foundational understanding of the [¹⁸F]FET manufacturing process is crucial for designing a relevant QC strategy, as the synthesis and purification steps directly influence the impurity profile of the final product. [¹⁸F]FET is typically produced via a two-step nucleophilic substitution reaction, which is often automated to enhance reproducibility and minimize radiation exposure to personnel.[7][15][16][17][18][19]

The general workflow involves:

  • Radionuclide Production: Production of [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[20][21]

  • Radiosynthesis: A two-step process involving the synthesis of an ¹⁸F-labeled intermediate, followed by reaction with a protected tyrosine precursor.

  • Deprotection: Removal of protecting groups to yield [¹⁸F]FET.

  • Purification: The crude product is purified to remove unreacted [¹⁸F]fluoride, precursors, and reaction byproducts. This is commonly achieved using high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) cartridges.[15][22]

  • Formulation: The purified [¹⁸F]FET is formulated in a sterile, pyrogen-free solution (typically saline) for intravenous injection.

This entire process must be conducted under aseptic conditions to ensure the sterility of the final drug product.[23]

G cluster_0 Phase 1: Radionuclide Production cluster_1 Phase 2: Automated Radiosynthesis cluster_2 Phase 3: Purification & Formulation cluster_3 Phase 4: Quality Control & Release Cyclotron Cyclotron 18O-Water Target 18O-Water Target Cyclotron->18O-Water Target Irradiation [18F]Fluoride [18F]Fluoride 18O-Water Target->[18F]Fluoride ¹⁸O(p,n)¹⁸F Proton Beam Proton Beam Proton Beam->18O-Water Target Synthesis Module Synthesis Module [18F]Fluoride->Synthesis Module Crude [18F]FET Crude [18F]FET Synthesis Module->Crude [18F]FET Precursor Precursor Precursor->Synthesis Module Reagents Reagents Reagents->Synthesis Module Purification Purification Crude [18F]FET->Purification HPLC or SPE Pure [18F]FET Pure [18F]FET Purification->Pure [18F]FET Sterile Filtration Sterile Filtration Final Product Vial Final Product Vial Sterile Filtration->Final Product Vial Pure [18F]FET->Sterile Filtration 0.22 µm filter QC Testing QC Testing Final Product Vial->QC Testing Sampling Batch Release Batch Release QC Testing->Batch Release Meets Specs

Fig 1. High-level workflow for the production of clinical-grade [¹⁸F]FET.

Core Quality Control Protocols for [¹⁸F]FET

Each batch of [¹⁸F]FET must undergo a series of quality control tests before it can be released for clinical administration. Due to the short half-life of ¹⁸F (approximately 110 minutes), some tests must be performed rapidly, while others, like sterility testing, may be completed retrospectively, provided the process is properly validated.[13]

Physical and Chemical Characterization

A. Visual Inspection

  • Principle and Importance: This is a simple yet critical test to ensure the drug product is free from visible particulates and is a clear, colorless solution. Particulate matter poses a significant risk to patients.

  • Protocol: Visually inspect the final product vial behind a leaded glass shield. The solution should be clear and free of any foreign matter.

  • Acceptance Criteria: Clear, colorless solution, free from visible particles.[24]

B. pH Determination

  • Principle and Importance: The pH of the final injectable solution must be within a physiologically compatible range to prevent patient discomfort and potential vein irritation upon injection.

  • Protocol: Apply a small drop of the [¹⁸F]FET solution onto a calibrated pH-indicator strip. Compare the color change to the reference chart.

  • Acceptance Criteria: pH between 4.5 and 7.5.

Radionuclidic Purity and Identity

A. Radionuclidic Identity

  • Principle and Importance: This test confirms that the radioactivity in the product is from the correct radionuclide, ¹⁸F. This is crucial for accurate dosimetry and image quality.

  • Protocol:

    • Place a sample of the final product in a dose calibrator and measure the activity.

    • Transfer the sample to a multichannel analyzer (gamma-ray spectrometer).

    • Acquire a spectrum and identify the characteristic photopeak for ¹⁸F.

  • Acceptance Criteria: A single prominent photopeak at 511 keV.[21]

B. Radionuclidic Purity (Half-life Determination)

  • Principle and Importance: This test quantifies the purity of the ¹⁸F radionuclide by measuring its decay rate. The presence of longer-lived radionuclide impurities would lead to an inaccurately high radiation dose for the patient.

  • Protocol:

    • Using a dose calibrator, measure the activity of a sample at an initial time (T₀).

    • Record the activity at several subsequent time points over a period of 20-30 minutes.

    • Calculate the half-life using the decay formula or plotting activity vs. time on a semi-log scale.

  • Acceptance Criteria: Half-life between 105 and 115 minutes.[20]

Radiochemical and Chemical Purity

A. Radiochemical Purity and Identity (HPLC)

  • Principle and Importance: This is the most critical test to ensure that the radioactivity is bound to the correct chemical entity (L-tyrosine) and to quantify any radiolabeled impurities. These impurities could compromise diagnostic accuracy or cause adverse effects. High-Performance Liquid Chromatography (HPLC) with tandem UV and radiation detectors is the gold standard.[19][25]

  • Materials and Equipment:

    • HPLC system with a gradient pump, UV detector, and a radioactivity detector.

    • Reverse-phase C18 column (e.g., Phenomenex Gemini C18).[25]

    • Mobile Phase: Isocratic eluent of 7% ethanol and 93% 50 mM potassium phosphate buffer (pH 6.9) or similar validated system.[25]

    • Reference Standard: Non-radioactive O-(2-fluoroethyl)-L-tyrosine.

  • Protocol:

    • System Suitability: Inject the non-radioactive reference standard to determine its retention time (RT) via UV detection (typically at 220 nm).

    • Sample Analysis: Inject a sample of the final [¹⁸F]FET product.

    • Identification: The primary radioactive peak in the sample chromatogram must correspond to the retention time of the reference standard.

    • Purity Calculation: Integrate the areas of all radioactive peaks in the chromatogram. The radiochemical purity is calculated as: (Area of [¹⁸F]FET peak / Total Area of all radioactive peaks) x 100%.

  • Acceptance Criteria:

    • Identity: The retention time of the main radioactive peak matches that of the reference standard.

    • Purity: Radiochemical purity must be ≥ 95%.

B. Enantiomeric Purity

  • Principle and Importance: Amino acid transporters are stereospecific. [¹⁸F]FET uptake in tumor cells is mediated by transporters that recognize the L-isomer.[18] The presence of the D-isomer, which is not biologically active in this context, would reduce the specific activity and potentially interfere with quantification, acting as a chemical impurity.

  • Protocol: This is typically determined by HPLC, either using a chiral column or through pre-column derivatization with a chiral reagent like o-phthaldialdehyde/N-isobutyryl-L-cysteine (OPA/IBLC).[26][27] The resulting diastereomers can then be separated on a standard C18 column.

  • Acceptance Criteria: Enantiomeric purity must be ≥ 95% for the L-isomer.[19]

C. Residual Solvents (Gas Chromatography)

  • Principle and Importance: The manufacturing process uses organic solvents (e.g., acetonitrile, ethanol) that must be removed from the final product to below established safety limits to avoid toxicity. Gas Chromatography (GC) is the standard method for this analysis.

  • Protocol:

    • Prepare a calibration curve using known concentrations of the potential residual solvents.

    • Inject a sample of the final [¹⁸F]FET product into the GC system.

    • Identify and quantify any solvents present by comparing their retention times and peak areas to the calibration standards.

  • Acceptance Criteria:

    • Acetonitrile: < 410 ppm

    • Ethanol: < 5000 ppm

    • Other solvents must be below their respective limits defined by USP <467> or ICH guidelines.

Biological Safety

A. Sterility

  • Principle and Importance: As an injectable product, [¹⁸F]FET must be sterile to prevent life-threatening bloodstream infections. The product is typically sterilized by filtration through a 0.22 µm filter into a pre-sterilized vial.

  • Protocol: The sterility test involves incubating a sample of the product in suitable growth media (e.g., Tryptic Soy Broth and Fluid Thioglycollate Medium) for 14 days and observing for microbial growth. Due to the short half-life of ¹⁸F, this test is performed retrospectively on each batch. This necessitates rigorous validation of the aseptic manufacturing process.

  • Acceptance Criteria: No microbial growth observed after 14 days.

B. Bacterial Endotoxins (LAL Test)

  • Principle and Importance: Endotoxins are pyrogenic substances from the cell walls of gram-negative bacteria that can cause a severe fever response if injected. Their absence must be confirmed before patient administration.

  • Protocol: The Limulus Amebocyte Lysate (LAL) test is used. A sample of the [¹⁸F]FET solution is mixed with the LAL reagent. The formation of a gel-clot or a colorimetric/turbidimetric change (depending on the method) indicates the presence of endotoxins.

  • Acceptance Criteria: < 175 Endotoxin Units (EU) per maximum patient dose.

Summary of Quality Control Specifications

The following table summarizes the mandatory QC tests and their typical acceptance criteria for clinical-grade [¹⁸F]FET.

Parameter Test Method Acceptance Criteria Reference
Appearance Visual InspectionClear, colorless, free of particulates[24]
pH pH Strip4.5 - 7.5[20]
Radionuclidic Identity Gamma SpectrometryPhotopeak at 511 keV[21]
Radionuclidic Purity Half-life Measurement105 - 115 minutes[20]
Radiochemical Identity HPLC (co-elution)RT matches reference standard[25]
Radiochemical Purity HPLC (radio-detector)≥ 95%
Enantiomeric Purity Chiral HPLC / Derivatization≥ 95% (L-isomer)[19]
Residual Solvents Gas ChromatographyAcetonitrile < 410 ppm, Ethanol < 5000 ppm
Sterility USP/Ph. Eur. MethodNo growth (retrospective)[13]
Bacterial Endotoxins LAL Test< 175 EU / dose[20]

Biological Mechanism: How [¹⁸F]FET Enters the Tumor Cell

The diagnostic efficacy of [¹⁸F]FET is predicated on its biological transport. Unlike natural amino acids, [¹⁸F]FET is not incorporated into proteins, meaning its accumulation is primarily a reflection of transport activity.[1][18] Malignant brain tumors often overexpress specific amino acid transporters to meet the high metabolic demands of rapid cell division. [¹⁸F]FET is transported into tumor cells predominantly by the L-type Amino Acid Transporter 1 (LAT1) system, which is sodium-independent.[7] This overexpression of LAT1 in tumor cells compared to healthy brain cells is the fundamental mechanism that allows for high-contrast imaging.

G cluster_0 Extracellular Space cluster_1 Cancer Cell FET [¹⁸F]FET LAT1 LAT1 Transporter (Overexpressed) FET->LAT1 Binding & Transport Uptake Increased Amino Acid Metabolism & Protein Synthesis Imaging Signal Accumulation (PET Imaging) Uptake->Imaging Membrane LAT1->Uptake Intracellular [¹⁸F]FET

Fig 2. Mechanism of [¹⁸F]FET uptake in a tumor cell via the LAT1 transporter.

Conclusion

The production of clinical-grade O-(2-[¹⁸F]fluoroethyl)-L-tyrosine is a complex process that demands an unwavering commitment to quality. The analytical protocols and specifications outlined in this guide represent the minimum requirements to ensure that each batch of [¹⁸F]FET is safe, pure, and effective for its intended diagnostic purpose. A robust quality control system, grounded in the principles of cGMP and pharmacopeial standards, is not merely a regulatory hurdle but a fundamental component of patient care, enabling clinicians to leverage the full diagnostic power of [¹⁸F]FET PET in the management of neuro-oncology.

References

  • FDA releases PET drug guidelines. (2011). AuntMinnie. [Link]

  • Pauleit, D., et al. (2005). PET with O-(2-¹⁸F-Fluoroethyl)-L-Tyrosine in peripheral tumors: first clinical results. Journal of Nuclear Medicine.
  • FDA Regulations for PET Radiopharmaceuticals. (2016). Radiology Key. [Link]

  • Mueller, D., et al. (2011). Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine Based on a Cartridge Purification Method. Nuclear Medicine and Biology.
  • Langen, K. J., et al. (2006). O-(2-[18F]fluoroethyl)-L-tyrosine: uptake mechanisms and clinical applications. Nuclear Medicine and Biology. [Link]

  • [18F]-fluoro-ethyl-L-tyrosine PET: a valuable diagnostic tool in neuro-oncology, but not all that glitters is glioma. (N/A). PMU Research Portal. [Link]

  • Albano, D., et al. (2025). Technology Transfer of O-(2-[18F] Fluoroethyl)-L-Tyrosine (IASOglio®) Radiopharmaceutical. MDPI. [Link]

  • Aerts, H., et al. (2022). Practical considerations for navigating the regulatory landscape of non-clinical studies for clinical translation of radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Radiopharmaceuticals: Navigating FDA Guidance And CMC Considerations. (2025). Premier Consulting. [Link]

  • Wang, T., et al. (2021). Glioma Imaging by O-(2-¹⁸F-Fluoroethyl)-L-Tyrosine PET and Diffusion-Weighted MRI and Correlation With Molecular Phenotypes, Validated by PET/MR-Guided Biopsies. Frontiers in Neurology. [Link]

  • Pauleit, D., et al. (2005). PET with O-(2-¹⁸F-Fluoroethyl)-l-Tyrosine in Peripheral Tumors: First Clinical Results. Journal of Nuclear Medicine. [Link]

  • Synthesis of Fluorine-18 for Advanced PET Imaging. (2024). Open MedScience. [Link]

  • L-Tyrosine – Application in Therapy and Current Clinical Research. (N/A). Clinicaltrials.eu. [Link]

  • 21 CFR Part 212 -- Current Good Manufacturing Practice for Positron Emission Tomography Drugs. (N/A). eCFR. [Link]

  • FDA issues proposed change in rules governing PET agents. (2020). Diagnostic Imaging. [Link]

  • O-(2-[18F]Fluoroethyl)-L-tyrosine. (2005). Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. [Link]

  • Floeth, F. W., et al. (2007). Prognostic Value of O-(2-¹⁸F-Fluoroethyl)-l-Tyrosine PET and MRI in Low-Grade Glioma. Journal of Nuclear Medicine. [Link]

  • Fekete, A., et al. (N/A). Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. PMC. [Link]

  • Regulatory Requirements for PET Drug Production. (2014). Journal of Nuclear Medicine. [Link]

  • Fekete, A., et al. (N/A).
  • Wang, M., et al. (2024). Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor. Applied Radiation and Isotopes. [Link]

  • CDTN Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology. (N/A). SciELO. [Link]

  • IAEA TECDOC SERIES. (N/A). IAEA.
  • Guideline to regulations for radiopharmaceuticals in early phase clinical trials in the EU. (N/A). SEMNIM. [Link]

  • Fekete, A., et al. (2026). Liquid chromatographic determination of enantiomeric purity of [C]methyl-L-methionine and O-(2-[F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. ResearchGate. [Link]

  • Protected tyrosine derivatives, method for the production thereof and use of the same for producing o-(2- ?18 f]-fluoroethyl). (N/A).
  • Yu, H. (N/A). Review of 18F-FDG Synthesis and Quality Control. PMC. [Link]

  • Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays. (N/A). Brieflands. [Link]

  • Wester, H. J., et al. (2025). Synthesis and Radiopharmacology of O-(2-(18F)fluoroethyl)-L-Tyrosine for Tumor Imaging. Journal of Nuclear Medicine. [Link]

  • Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. (2021). OMICS International. [Link]

  • European Pharmacopoeia. (2016). ESRR. [Link]

  • Guide for the elaboration of monographs on - RADIO PHARMACEUTICAL PREPARATIONS. (N/A). European Directorate for the Quality of Medicines & HealthCare.
  • Wang, M., et al. (2019). Facile fully automated radiosynthesis and quality control of O-(2-[18F]fluoroethyl)-l-tyrosine ([18F]FET) for human brain tumor imaging. Applied Radiation and Isotopes. [Link]

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Method

Application Notes and Protocols for Small Animal PET Imaging with Amino Acid Tracers: A Detailed Guide to the Preparation and Use of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET)

A Note to the Researcher: The request specified the preparation of 2-Fluoro-O-methyl-L-tyrosine for small animal PET imaging. Following a comprehensive literature review, it has been determined that detailed, validated p...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The request specified the preparation of 2-Fluoro-O-methyl-L-tyrosine for small animal PET imaging. Following a comprehensive literature review, it has been determined that detailed, validated protocols for the routine radiosynthesis and preclinical imaging application of this specific isomer are not widely available in published scientific literature. However, the closely related and structurally similar amino acid tracer, O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), is a well-established and extensively documented radiopharmaceutical for PET imaging of amino acid transport in oncology.

This guide, therefore, provides a comprehensive and in-depth protocol for the preparation and application of [18F]FET. The methodologies and principles described herein are founded on robust scientific evidence and are widely practiced in the field of preclinical and clinical molecular imaging. We believe this detailed application note on [18F]FET will serve as a valuable and practical resource for researchers and drug development professionals interested in amino acid PET imaging.

Introduction: The Significance of Amino Acid PET Tracers in Oncology Research

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into biological processes in vivo.[1] While [18F]Fluorodeoxyglucose ([18F]FDG) is the most commonly used PET tracer for imaging glucose metabolism, it has limitations, particularly in neuro-oncology, due to high background uptake in the brain.[2] Radiolabeled amino acids have emerged as a crucial class of PET tracers that overcome this limitation by targeting the increased amino acid transport characteristic of many tumor cells.[3][4][5]

Among the 18F-labeled amino acids, O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) has gained prominence for its favorable characteristics.[4][5] It is transported into cells primarily by the L-type amino acid transporter (LAT), which is upregulated in many cancers.[6] Unlike natural amino acids, [18F]FET is not incorporated into proteins, leading to a high tumor-to-background signal.[3][4] Its synthesis is well-established, offering high radiochemical yields and purity, making it suitable for routine production.[7][8][9]

This application note provides a detailed guide for the preparation of [18F]FET and its application in small animal PET imaging studies, offering researchers a robust tool for investigating tumor biology and evaluating novel therapeutics.

Part 1: Automated Radiosynthesis of [18F]FET

The radiosynthesis of [18F]FET is typically performed using an automated synthesis module. The most common method involves a two-step, one-pot procedure starting from the protected precursor, O-(2-tosyloxy-ethyl)-N-trityl-L-tyrosine tert-butylester (TET).[10][11]

Causality Behind the Experimental Choices:
  • Precursor Selection: The use of a protected precursor (TET) is crucial to ensure that the [18F]fluorination occurs specifically at the desired position on the ethyl group and not on the amino or carboxyl groups of the tyrosine backbone. The trityl and tert-butyl ester protecting groups are readily removed under acidic conditions in the final step.

  • Nucleophilic Substitution: The reaction proceeds via a nucleophilic substitution of the tosylate leaving group with [18F]fluoride. This is a highly efficient and reliable method for introducing Fluorine-18.

  • Automated Synthesis Module: Automation ensures reproducibility, higher yields, and radiation safety for the operator. It allows for precise control over reaction parameters such as temperature, time, and reagent delivery.

Experimental Protocol: Automated Synthesis

The following protocol is a generalized procedure for an automated synthesis module. Specific parameters may need to be optimized based on the make and model of the synthesizer.

dot

Radiosynthesis_Workflow cluster_0 Step 1: [18F]Fluoride Trapping and Elution cluster_1 Step 2: Azeotropic Drying cluster_2 Step 3: [18F]Fluorination cluster_3 Step 4: Deprotection cluster_4 Step 5: Purification and Formulation A [18F]Fluoride from Cyclotron B Anion Exchange Cartridge A->B Trapping C Elution with K2CO3/Kryptofix 2.2.2 B->C Elution D Reaction Vessel C->D E Heating and N2 flow D->E Drying F Add TET Precursor in Acetonitrile E->F G Heating (e.g., 120°C, 10 min) F->G Reaction H Add HCl G->H I Heating (e.g., 100°C, 5 min) H->I Hydrolysis J Neutralization & Dilution I->J K Semi-preparative HPLC J->K L Sterile Filtration K->L M Final [18F]FET Product L->M

Caption: Automated Radiosynthesis Workflow for [18F]FET.

  • [18F]Fluoride Production and Trapping:

    • Aqueous [18F]fluoride is produced via the 18O(p,n)18F reaction in a cyclotron.

    • The [18F]fluoride is transferred to the synthesis module and trapped on an anion exchange cartridge (e.g., QMA).

  • Elution and Drying:

    • The trapped [18F]fluoride is eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K2.2.2) in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at an elevated temperature (e.g., 110°C). This step is critical to ensure anhydrous conditions for the subsequent nucleophilic substitution.

  • [18F]Fluorination of the Precursor:

    • The TET precursor, dissolved in a suitable solvent like acetonitrile, is added to the dried [18F]fluoride/K2.2.2/K2CO3 complex.

    • The reaction mixture is heated (e.g., at 120°C for 10 minutes) to facilitate the nucleophilic substitution, forming the protected [18F]FET intermediate.

  • Hydrolysis (Deprotection):

    • After cooling, an acidic solution (e.g., 4 M HCl) is added to the reaction vessel.

    • The mixture is heated (e.g., at 100°C for 5 minutes) to hydrolyze the trityl and tert-butyl ester protecting groups, yielding crude [18F]FET.

  • Purification and Formulation:

    • The crude reaction mixture is neutralized and diluted.

    • The [18F]FET is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • The collected fraction containing the pure [18F]FET is passed through a sterile filter into a sterile vial.

    • The final product is formulated in a physiologically compatible solution, such as saline.

Part 2: Quality Control of [18F]FET

Rigorous quality control (QC) is essential to ensure the safety and efficacy of the radiopharmaceutical for in vivo studies.

Self-Validating System:

A robust QC protocol acts as a self-validating system. Each parameter check confirms a specific aspect of the product's quality, and together they provide a comprehensive assessment of its suitability for administration.

ParameterMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear, colorless solution, free of particulate matterEnsures the absence of visible impurities or precipitates.
pH pH meter or pH strips4.5 - 7.5Ensures the solution is physiologically compatible and will not cause irritation upon injection.
Radiochemical Purity Radio-HPLC or Radio-TLC≥ 95%Confirms that the radioactivity is primarily from [18F]FET and not from unreacted [18F]fluoride or other radiolabeled byproducts.
Radionuclidic Identity Gamma-ray spectroscopy511 keV peak characteristic of 18FConfirms that the radionuclide is indeed Fluorine-18.
Radionuclidic Purity Half-life measurement105 - 115 minutesVerifies the absence of significant long-lived radionuclide impurities.
Residual Solvents Gas Chromatography (GC)e.g., Acetonitrile < 410 ppmEnsures that residual solvents from the synthesis are below toxic levels.
Kryptofix 2.2.2 Content Spot test or HPLC< 50 µg/mLKryptofix is toxic and its concentration must be strictly controlled.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL)Ensures the absence of pyrogenic substances that can cause fever.
Sterility Incubation in culture mediaNo microbial growthConfirms the absence of viable microorganisms.

Part 3: Small Animal PET Imaging Protocol with [18F]FET

This protocol provides a general guideline for performing [18F]FET PET imaging in small animal tumor models (e.g., mice with xenograft or orthotopic tumors).

Causality Behind the Experimental Choices:
  • Fasting: While not as critical as for [18F]FDG, a short fasting period can help reduce variability in amino acid levels.

  • Anesthesia: Continuous inhalation anesthesia is preferred to maintain a stable physiological state during the scan, minimizing motion artifacts and stress to the animal.

  • Tracer Dose: The injected dose is a balance between achieving adequate signal-to-noise ratio in the images and minimizing potential pharmacological effects and radiation dose to the animal.

  • Dynamic vs. Static Imaging: Dynamic imaging provides valuable kinetic information about tracer uptake and clearance, while static imaging at a specific time point is often sufficient for assessing tumor burden.

  • Image Reconstruction: Iterative reconstruction algorithms (e.g., OSEM) are standard for preclinical PET as they provide better image quality compared to older analytical methods. Corrections for attenuation, scatter, and random coincidences are crucial for accurate quantification.

Experimental Protocol: Small Animal PET Imaging

dot

Small_Animal_PET_Workflow A 1. Animal Preparation (Fasting, Anesthesia) B 2. [18F]FET Administration (e.g., 5-10 MBq via tail vein) A->B C 3. PET/CT or PET/MR Scan (Dynamic or Static Acquisition) B->C D 4. Image Reconstruction (OSEM with corrections) C->D E 5. Image Analysis (ROI definition, SUV calculation) D->E F 6. Data Interpretation E->F

Caption: Experimental Workflow for Small Animal [18F]FET PET Imaging.

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to the scan. Water should be available ad libitum.

    • Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.

    • Place the animal on the scanner bed and monitor vital signs (respiration, temperature) throughout the procedure. Maintain body temperature using a heating pad.

  • [18F]FET Administration:

    • Administer a bolus injection of [18F]FET (typically 5-10 MBq in 100-200 µL of saline) via the lateral tail vein. The exact dose should be recorded.

  • PET/CT or PET/MR Acquisition:

    • Anatomical Scan: Perform a CT or MR scan for anatomical co-registration and attenuation correction.

    • PET Scan:

      • Dynamic Imaging: Start the PET acquisition immediately after [18F]FET injection and acquire data for 60 minutes in a series of time frames (e.g., 12 x 10s, 6 x 30s, 5 x 60s, 8 x 300s).

      • Static Imaging: Alternatively, acquire a static scan for 15-30 minutes, starting at a specific time point post-injection (e.g., 30 or 60 minutes).[3][6]

  • Image Reconstruction:

    • Reconstruct the PET data using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization - OSEM).

    • Apply corrections for dead time, decay, randoms, scatter, and attenuation.

  • Image Analysis:

    • Co-register the PET images with the corresponding CT or MR images.

    • Draw regions of interest (ROIs) on the tumor and reference tissues (e.g., contralateral normal brain tissue, muscle).

    • Calculate the Standardized Uptake Value (SUV) for each ROI. SUV is a semi-quantitative measure of tracer uptake, normalized to the injected dose and body weight.

      • SUV = (Radioactivity concentration in ROI [MBq/g]) / (Injected dose [MBq] / Body weight [g])

    • For dynamic data, generate time-activity curves (TACs) for the ROIs to analyze the kinetics of tracer uptake.

ParameterRecommended Value/SettingRationale
Animal Model Mouse with xenograft or orthotopic tumorRelevant for preclinical oncology studies.
Fasting 4-6 hoursTo reduce variability in amino acid levels.
Anesthesia 1.5-2% Isoflurane in O2To maintain a stable physiological state and prevent motion.
Injected Dose 5-10 MBqTo achieve good image quality while minimizing radiation dose.
Route of Administration Intravenous (tail vein)For systemic distribution of the tracer.
Uptake Time (Static) 30-60 minutes post-injectionAllows for sufficient tumor uptake and clearance from background tissues.[3][6]
Scan Duration 15-30 minutes (static) or 60 minutes (dynamic)To acquire sufficient counts for good image statistics.
Reconstruction Algorithm OSEM (Ordered Subset Expectation Maximization)Provides superior image quality compared to older methods.
Data Analysis ROI analysis, SUV calculation, Time-Activity CurvesFor quantitative assessment of tracer uptake.

Biodistribution and Dosimetry

Biodistribution studies in mice have shown that [18F]FET exhibits high uptake in tumors and moderate uptake in the pancreas.[3][6] The tracer is primarily cleared through the urinary tract.[12] Dosimetry estimates in humans have shown that the urinary bladder wall receives the highest radiation dose.[12]

Conclusion

[18F]FET is a valuable PET tracer for the preclinical assessment of amino acid transport in tumors. Its robust synthesis, favorable biological properties, and the ability to provide high-contrast images make it a powerful tool for cancer research and drug development. The protocols provided in this application note offer a comprehensive guide for researchers to successfully implement [18F]FET imaging in their small animal studies.

References

  • Wester, H. J., et al. (1999). Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging. Journal of Nuclear Medicine, 40(1), 205-212.
  • Heiss, P., et al. (1999). Investigation of transport mechanism and uptake kinetics of O-(2-[18F]fluoroethyl)-L-tyrosine in vitro and in vivo. Journal of Nuclear Medicine, 40(8), 1367-1373.
  • Pachauri, R., et al. (2023). Development of an economical method to synthesize O-(2-[18 F]fluoroethyl)-L-tyrosine (18 FFET). Journal of Labelled Compounds and Radiopharmaceuticals, 66(11), 345-352.
  • Pauleit, D., et al. (2003). Whole-body distribution and dosimetry of O-(2-[18F]fluoroethyl)-L-tyrosine. European Journal of Nuclear Medicine and Molecular Imaging, 30(4), 519-524.
  • Wester, H. J., et al. (1997). Synthesis and Radiopharmacology of O-(2-(18F)fluoroethyl)-L-Tyrosine for Tumor Imaging. The Journal of Nuclear Medicine, 38(5 Supplement), 22P.
  • Mueller, D., et al. (2011). Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method. Nuclear Medicine and Biology, 38(5), 653-658.
  • Kaira, K., et al. (2021). L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications. International Journal of Molecular Sciences, 22(12), 6458.
  • Wester, H. J., et al. (1998). Synthesis and Radiopharmacology of O-(2-[18F]fluoroethyl)-L-Tyrosine for Tumor Imaging. Journal of Nuclear Medicine, 39(5 Supplement), 12P.
  • López-Larrubia, P., et al. (2012). Enantiospecific synthesis of 2-[18F]fluoro-l-phenylalanine and 2-[18F]fluoro-l-tyrosine by isotopic exchange. Organic & Biomolecular Chemistry, 10(38), 7769-7775.
  • Weber, W. A., et al. (2005). PET with O-(2-18F-Fluoroethyl)-l-Tyrosine in Peripheral Tumors: First Clinical Results. Journal of Nuclear Medicine, 46(3), 380-385.
  • Lodi, F., et al. (2023). Technology Transfer of O-(2-[18F] Fluoroethyl)-L-Tyrosine (IASOglio®) Radiopharmaceutical. Pharmaceuticals, 16(5), 754.
  • National Center for Biotechnology Information (2005). O-(2-[18F]Fluoroethyl)-L-tyrosine.
  • Wikipedia. (2023). Fluoroethyl-L-tyrosine (18F).
  • Krasikova, R. N., et al. (2010). Use of 2-[18F]fluoroethyl bromide in synthesis of O -(2′-[18F]fluoroethyl)- L -tyrosine, a radiotracer for PET diagnostics of brain tumors. Radiochemistry, 52(4), 399-404.
  • Galldiks, N., et al. (2022). Radiolabeled amino acids O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), [¹¹C-methyl]-methionine ([¹¹C]MET), and L-3,4-dihydroxy-6-[¹⁸F]fluoro-phenyl-alanine ([¹⁸F]FDOPA) metabolic pathways.
  • Khalil, M. M. (2017). Small Animal micro-PET imaging: an overview. Egyptian Journal of Nuclear Medicine, 14(1), 9-20.
  • Coulthard, T. (2021). SuperArgus PET/CT: Advanced Pre-Clinical Imaging for Small to Medium Animals.

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Application

Application Note: Solid-Phase Extraction Strategies for the Robust Quantification of 2-Fluoro-O-methyl-L-tyrosine in Biological Matrices

Abstract This application note provides a comprehensive guide to the development and implementation of solid-phase extraction (SPE) protocols for the selective isolation and concentration of 2-Fluoro-O-methyl-L-tyrosine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the development and implementation of solid-phase extraction (SPE) protocols for the selective isolation and concentration of 2-Fluoro-O-methyl-L-tyrosine from complex biological matrices such as plasma and serum. As a synthetic amino acid analog with increasing importance in pharmaceutical research and diagnostic imaging, its accurate quantification is paramount. We will delve into the physicochemical properties of the analyte, the principles of mixed-mode solid-phase extraction, and present two detailed protocols utilizing popular polymeric strong cation exchange sorbents. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for sample preparation prior to downstream analysis by techniques such as LC-MS/MS.

Introduction: The Analytical Challenge

2-Fluoro-O-methyl-L-tyrosine is a structurally unique amino acid analog. Its applications are expanding, particularly as a tracer in Positron Emission Tomography (PET) for neuro-oncology and in the study of amino acid transport systems.[1][2] The accurate and precise measurement of this analyte in biological fluids is often complicated by the presence of endogenous interferences, including salts, phospholipids, proteins, and other small molecules. Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by selectively isolating the analyte of interest, thereby reducing matrix effects, increasing analytical sensitivity, and enhancing the robustness of the overall analytical method.[3]

This document will focus on a mixed-mode SPE strategy, which leverages both reversed-phase and ion-exchange retention mechanisms for superior cleanup of complex samples.[1][4]

Analyte Properties: Understanding 2-Fluoro-O-methyl-L-tyrosine

A successful SPE method is built upon a thorough understanding of the analyte's physicochemical properties. 2-Fluoro-O-methyl-L-tyrosine possesses a zwitterionic character due to the presence of a primary amine and a carboxylic acid group.

  • Structure: The molecule is a derivative of L-tyrosine, with a fluorine atom on the phenyl ring and a methyl group ether-linked to the phenolic oxygen.

    • The O-methylation removes the phenolic hydroxyl proton, which simplifies the molecule's acid-base chemistry compared to tyrosine.[5][6]

    • Fluorine is a strongly electron-withdrawing group, which can lower the pKa of nearby ionizable groups.[7]

  • Polarity: The presence of the ionizable groups and the fluorine atom suggests that 2-Fluoro-O-methyl-L-tyrosine is a polar compound. A computed XLogP3 value for a closely related analog is -0.8, supporting this assertion.[8]

PropertyEstimated Value/CharacteristicRationale for SPE Method Development
Molecular Formula C11H14FNO3-
Molecular Weight 227.23 g/mol -
pKa (α-carboxyl) ~1.8 - 2.2At pH values above ~3, this group will be deprotonated (negative charge).
pKa (α-amino) ~9.0 - 9.5At pH values below ~8, this group will be protonated (positive charge).
Isoelectric Point (pI) ~5.4 - 5.8The pH at which the molecule has a net zero charge.
Polarity (XLogP3) ~ -0.8[8]Indicates the analyte is polar and will be soluble in aqueous samples.

At a physiological pH of ~7.4, the molecule will exist predominantly as a zwitterion. For SPE, we can manipulate the sample pH to ensure the analyte carries a net positive charge, facilitating strong retention on a cation exchange sorbent.

Principles of Mixed-Mode Strong Cation Exchange (MCX) SPE

Mixed-mode SPE sorbents that combine reversed-phase and strong cation exchange functionalities are ideal for the extraction of polar, basic, or zwitterionic compounds from complex matrices.[4][9] Sorbents such as Waters Oasis® MCX and Phenomenex Strata®-X-C are polymeric materials functionalized with both hydrophobic groups and strong cation exchange groups (e.g., sulfonic acid).[10][11][12]

The retention of 2-Fluoro-O-methyl-L-tyrosine on an MCX sorbent is governed by two primary mechanisms:

  • Ion Exchange: The sulfonic acid groups on the sorbent have a very low pKa (<1) and are thus negatively charged over a wide pH range.[10] By acidifying the sample to a pH of ~2-3, the carboxylic acid group of the analyte is protonated (neutral), while the primary amine is protonated (positive charge). This allows for strong ionic interaction between the positively charged analyte and the negatively charged sorbent.

  • Reversed-Phase: The polymeric backbone of the sorbent provides hydrophobic interactions with the non-polar regions of the analyte, such as the phenyl ring.

This dual retention mechanism allows for a rigorous washing protocol. A low pH aqueous wash can remove polar, neutral, and acidic interferences. An organic wash can then be used to remove non-polar interferences that are not ionically bound to the sorbent.[10][11] Finally, elution is achieved by using a solvent containing a base (e.g., ammonium hydroxide) to neutralize the charge on the analyte's amino group, disrupting the ionic interaction and releasing it from the sorbent.[4]

SPE_Mechanism cluster_Analyte Analyte State (pH ~2-3) cluster_Sorbent MCX Sorbent cluster_Elution Elution (High pH) Analyte 2-Fluoro-O-methyl-L-tyrosine (Net Positive Charge) Sorbent Polymeric Backbone (Hydrophobic) + Sulfonic Acid Groups (Negative Charge) Analyte->Sorbent Ionic & Hydrophobic Retention ElutedAnalyte Analyte (Neutral) Released from Sorbent Sorbent->ElutedAnalyte Charge Neutralization

Detailed Application Protocols

The following protocols are designed as a robust starting point for the extraction of 2-Fluoro-O-methyl-L-tyrosine from 1 mL of plasma or serum. Optimization may be required depending on the specific matrix and analytical instrumentation.

Protocol 1: Using Waters Oasis® MCX Cartridges

The Oasis® MCX sorbent is a water-wettable, polymeric material that provides high capacity and stability across a wide pH range. High recoveries (80-98%) have been reported for amino acids using this sorbent.[13]

Materials:

  • Oasis® MCX Cartridges (e.g., 3 cc, 60 mg)

  • Methanol (LC-MS grade)

  • Deionized Water

  • Formic Acid (or Phosphoric Acid)

  • Ammonium Hydroxide (concentrated)

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of plasma/serum, add 1 mL of 4% phosphoric acid in water.

    • Vortex for 30 seconds. This step precipitates proteins and adjusts the pH to ensure the analyte is positively charged.

    • Centrifuge at >3000 x g for 10 minutes.

    • Collect the supernatant for loading.

  • SPE Protocol:

    • Condition: Pass 2 mL of methanol through the cartridge.

    • Equilibrate: Pass 2 mL of deionized water through the cartridge.

    • Load: Load the pre-treated sample supernatant onto the cartridge at a slow, consistent flow rate (~1-2 mL/min).

    • Wash 1 (Aqueous): Pass 2 mL of 2% formic acid in water. This removes polar interferences.

    • Wash 2 (Organic): Pass 2 mL of methanol. This removes non-polar, non-ionically bound interferences.

    • Elute: Pass 2 mL of 5% ammonium hydroxide in methanol through the cartridge to elute the analyte. Collect the eluate.

    • Dry Down & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a solvent compatible with your analytical system (e.g., 100 µL of mobile phase).

Oasis_MCX_Workflow Start Start: Plasma/Serum Sample Pretreat Pre-treat: Add 4% H3PO4, Vortex, Centrifuge Start->Pretreat Load Load: Pre-treated Supernatant Pretreat->Load Condition Condition: 2 mL Methanol Equilibrate Equilibrate: 2 mL Water Condition->Equilibrate Equilibrate->Load Wash1 Wash 1: 2 mL 2% Formic Acid in Water Load->Wash1 Wash2 Wash 2: 2 mL Methanol Wash1->Wash2 Elute Elute: 2 mL 5% NH4OH in Methanol Wash2->Elute Dry Dry Down & Reconstitute Elute->Dry Analysis Analysis (e.g., LC-MS/MS) Dry->Analysis

Protocol 2: Using Phenomenex Strata®-X-C Cartridges

Strata®-X-C is a polymeric strong cation exchange sorbent designed for robust retention of basic compounds with pKa ≤ 10.5.[11] Its unique surface chemistry allows for aggressive washing steps to achieve very clean extracts, with reported recoveries of >90% for basic drugs.[10]

Materials:

  • Strata®-X-C Cartridges (e.g., 3 cc, 60 mg)

  • Methanol (LC-MS grade)

  • Deionized Water

  • Hydrochloric Acid (0.1 M)

  • Ammonium Hydroxide (concentrated)

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of plasma/serum, add 20 µL of concentrated phosphoric acid.

    • Vortex for 30 seconds.

    • Dilute 1:1 with 100 mM potassium phosphate buffer (pH 6).

    • Centrifuge if necessary to pellet any precipitate.

  • SPE Protocol:

    • Condition: Pass 2 mL of methanol through the cartridge.

    • Equilibrate: Pass 2 mL of deionized water through the cartridge.

    • Load: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (~1 mL/min).

    • Wash 1 (Aqueous): Pass 2 mL of 0.1 M HCl. This removes polar interferences.

    • Wash 2 (Organic): Pass 2 mL of methanol. This removes neutral and acidic compounds retained by reversed-phase.

    • Elute: Pass 2 mL of 5% ammonium hydroxide in methanol through the cartridge.

    • Dry Down & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a solvent compatible with your analytical system.

Data and Expected Performance

While specific performance data for 2-Fluoro-O-methyl-L-tyrosine is not published, based on the performance of these sorbents with similar compounds, the following results can be anticipated:

ParameterExpected PerformanceComments
Recovery > 85%High recovery is expected due to the strong dual retention mechanism.[4][13]
Reproducibility (%RSD) < 10%Polymeric sorbents offer high batch-to-batch consistency.
Matrix Effects Significantly ReducedThe rigorous wash steps effectively remove phospholipids and other sources of ion suppression.
Extract Cleanliness HighThe combination of aqueous and organic washes ensures a very clean final eluate.[3][4]

It is crucial to validate the method in the target matrix by assessing recovery, matrix effects, and process efficiency according to established regulatory guidelines.

Conclusion and Field-Proven Insights

The use of mixed-mode strong cation exchange solid-phase extraction provides a highly effective and robust strategy for the isolation of 2-Fluoro-O-methyl-L-tyrosine from complex biological fluids. The protocols detailed for Waters Oasis® MCX and Phenomenex Strata®-X-C offer a reliable foundation for developing a validated sample preparation method.

Key considerations for success:

  • pH Control is Critical: Ensure the pH of the loading solution is at least 2 pH units below the pKa of the primary amine to guarantee protonation and efficient ionic retention.

  • Flow Rate Matters: A slow and consistent flow rate during sample loading is essential to allow for sufficient interaction time between the analyte and the sorbent.

  • Elution Strength: The concentration of ammonium hydroxide in the elution solvent may be optimized (e.g., from 2% to 10%) to ensure complete elution of the analyte.

By leveraging the principles outlined in this guide, researchers can achieve the high-quality sample extracts necessary for accurate and reproducible quantification of 2-Fluoro-O-methyl-L-tyrosine, ultimately supporting advancements in drug development and clinical research.

References

  • (2026, February 22). Current time information in Tampa, FL, US. Google Search.
  • Phenomenex. (n.d.). SPE TN-008 - Efficient extraction of basic drugs from biological matrices using a polymeric cationic mixed-mode sorbent - strata™ XC.
  • Frontiers. (n.d.). Global incorporation of meta-fluorotyrosine or meta-fluorophenylalanine into 1,2-catechol dioxygenase modulates the binding affinities of substrates.
  • Royal Society of Chemistry. (2019, November 11). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing.
  • Springer. (2019, November 23). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR.
  • ResearchGate. (n.d.). Physicochemical properties of tyrosine derived fluorescent amino acids.
  • MDPI. (2017, July 16). Fluorescence Modulation of Green Fluorescent Protein Using Fluorinated Unnatural Amino Acids.
  • Elsevier. (2002). Chemoselective O-methylation of N-acylated/sulfonylated tyrosine derivatives.
  • Phenomenex. (n.d.). Strata-X-C Solid Phase Extraction Products.
  • SUPELCO. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
  • AmXpress. (n.d.). Polymeric Sorbents.
  • Waters Corporation. (n.d.). Simple and Selective Bioanalytical Plasma Sample Extraction Using Oasis® MCX SPE for High Analyte Recovery.
  • Waters Corporation. (n.d.). A Universal, Optimized SPE Protocol for Clean-up of Tryptic Peptides in Protein Bioanalysis.
  • Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction.
  • ResearchGate. (n.d.). Fluorotyrosine analogs and corresponding pKa values.
  • Chemsrc. (2025, August 30). CAS#:854750-33-7 | L-Tyrosine, O-(2-fluoroethyl)-, trifluoroacetate.
  • National Center for Biotechnology Information. (n.d.). O-(2-fluoroethyl)tyrosine | C11H14FNO3 | CID 54255856. PubChem.
  • Waters Corporation. (n.d.). Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates.
  • Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX.
  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE?.
  • National Center for Biotechnology Information. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
  • MDPI. (2022, September 28). Fluorinated Protein and Peptide Materials for Biomedical Applications.
  • LCGC International. (2014, August 22). Simplified Method Development for the Extraction of Acidic, Basic and Neutral Compounds with a Single SPE Sorbent — Strata XTM.
  • National Center for Biotechnology Information. (n.d.). 2-Fluorotyrosine | C9H10FNO3 | CID 151473. PubChem.
  • Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV.
  • National Center for Biotechnology Information. (n.d.). O-(2-(18F)fluoroethyl)-L-tyrosine. PubChem.
  • PubMed. (2021, January 4). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes.
  • Cusabio. (n.d.). N-Fmoc-2-fluoro-O-methyl-L-Tyrosine.
  • PubMed. (1997, March 1). Effects of tyrosine ring fluorination on rates and equilibria of formation of intermediates in the reactions of carbon-carbon lyases.
  • National Center for Biotechnology Information. (n.d.). Tyrosine-derived stimuli responsive, fluorescent amino acids. PMC.
  • National Center for Biotechnology Information. (n.d.). Effect of methylation on the side‐chain pK a value of arginine. PMC.
  • PubMed. (n.d.). Effect of the O-methylation of tyrosine on the pore-forming properties of iturins.
  • PubMed. (2006, April 15). O-(2-[18F]fluoroethyl)-L-tyrosine: uptake mechanisms and clinical applications.
  • CymitQuimica. (n.d.). CAS 75290-51-6: 2-Fluoro-5-hydroxy-L-tyrosine.
  • ResearchGate. (2015, November 5). Effect of methylation on the side chain pKa value of arginine.
  • National Center for Biotechnology Information. (2022, August 17). Halogenation of tyrosine perturbs large-scale protein self-organization. PMC.
  • Chem-Impex. (n.d.). O-Methyl-L-tyrosine.
  • (n.d.). 3010 2-Fluoro-tyrosine. Small molecules & peptides - Products.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for fluorination of O-methyl-tyrosine

Status: Operational | Tier: Level 3 Technical Support Topic: Thermal Optimization for Fluorination of O-Methyl-Tyrosine Derivatives Audience: Medicinal Chemists & Radiochemists Mission Statement Welcome to the Precision...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Topic: Thermal Optimization for Fluorination of O-Methyl-Tyrosine Derivatives Audience: Medicinal Chemists & Radiochemists

Mission Statement

Welcome to the Precision Fluorination Support Center. You are likely here because the fluorination of O-methyl-tyrosine (OMT) is yielding inconsistent results. This molecule presents a bifurcation in synthetic strategy depending on your target:

  • Side-Chain Radiofluorination: Synthesis of

    
      (O-(2-[
    
    
    
    F]fluoroethyl)-L-tyrosine) for PET imaging.
  • Aromatic Ring Fluorination: Electrophilic substitution using reagents like Selectfluor™ for medicinal chemistry analog generation.[1]

Temperature is the critical switch in both pathways, controlling the competition between substitution (


)  and elimination (

)
or decomposition .

Module A: Nucleophilic Radiofluorination ( Synthesis)

For researchers synthesizing the PET tracer O-(2-[


F]fluoroethyl)-L-tyrosine.
The Thermal Dilemma

The synthesis of


 typically involves the nucleophilic displacement of a leaving group (tosylate/mesylate) on the ethyl ether side chain.
  • Low Temp (<80°C): Reaction kinetics are too slow for the short half-life of

    
     (109.7 min).
    
  • High Temp (>120°C): Promotes elimination of the ethyl group (forming styrene derivatives) and racemization of the chiral center.

Optimization Data: Yield vs. Temperature

Data aggregated from automated synthesis modules (GE FASTlab, IBA Synthera).

TemperatureReaction TimeRCY (Decay Corrected)Major Impurity Risk
80°C 15-20 min25-35%Unreacted

90°C - 100°C 10-15 min 45-55% (Optimal) Minimal
110°C - 120°C 5-10 min40-50%Vinyl-ether elimination
>130°C <5 min<30%Precursor charring / Racemization
Troubleshooting Guide (Q&A)

Q1: My radiochemical yield (RCY) drops significantly when I scale up to 120°C to speed up the reaction. Why? A: You are likely triggering the elimination pathway . The basic conditions required for nucleophilic fluorination (Kryptofix 2.2.2/


) turn the precursor into a substrate for E2 elimination at high temperatures.
  • Fix: Cap your temperature at 100°C . If speed is essential, increase the precursor concentration rather than the temperature.

Q2: I see "black tar" or significant UV impurities in the crude mixture. A: This is often caused by the instability of the N-trityl or N-Boc protecting groups at high temperatures in polar aprotic solvents (DMSO/MeCN).

  • Fix: Ensure your precursor is the O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET) .[2][3] The trityl group is bulky and can degrade. Switch to acetonitrile as the solvent instead of DMSO to allow for lower reflux temperatures and easier evaporation.

Q3: How do I prevent racemization of the L-isomer? A: Racemization is thermally driven and base-catalyzed. The


-proton of the amino acid is acidic.
  • Protocol Adjustment: Reduce the amount of base (

    
    ) in your phase transfer catalyst. A ratio of K2.2.2 : 
    
    
    
    of 1:0.5
    is often sufficient and reduces basicity, preserving chirality at 100°C.

Module B: Electrophilic Aromatic Fluorination

For medicinal chemists fluorinating the phenyl ring using Selectfluor™.

The Regioselectivity Control

When using Selectfluor™ (F-TEDA-BF4) on O-methyl-tyrosine, the methoxy group is an ortho/para director. Since the para position is blocked by the alanine side chain, fluorination occurs ortho to the methoxy group.

Optimization Data: Selectivity vs. Temperature
TemperatureReaction TimeYield (Mono-fluoro)Regioselectivity
0°C 4-6 hours85-92%High (Ortho only)
25°C (RT) 1-2 hours75-85%Good
60°C 30 min50-60%Poor (Di-fluorination & oxidation)
Troubleshooting Guide (Q&A)

Q1: I am getting a mixture of mono- and di-fluorinated products. A: High temperature lowers the activation energy barrier for the second fluorination event.

  • Fix: Cool the reaction to 0°C or -10°C . Electrophilic fluorination with Selectfluor is highly exothermic. Lowering the temperature enforces kinetic control , stopping the reaction at the mono-fluorinated stage.

Q2: The reaction is stalling at 0°C. A: Selectfluor solubility can be poor in cold acetonitrile.

  • Fix: Use a solvent mixture of Acetonitrile:Water (9:1) or an Ionic Liquid (e.g., [BMIM][

    
    ]). The ionic environment stabilizes the transition state, allowing the reaction to proceed at lower temperatures without stalling.
    

Visualizing the Pathways

The following diagram illustrates the critical temperature divergence between the Nucleophilic (


) and Electrophilic pathways.

Fluorination_Pathways Start O-Methyl-Tyrosine Derivative PathA Path A: Nucleophilic (Radio-Synthesis) Target: Side Chain (FET) Start->PathA Alkyl Activation PathB Path B: Electrophilic (Med Chem) Target: Aromatic Ring Start->PathB Ring Activation Precursor Tosyl/Mesyl Precursor PathA->Precursor Heat_Low < 80°C Incomplete Reaction Precursor->Heat_Low Heat_Opt 90°C - 100°C Optimal Substitution (SN2) Precursor->Heat_Opt Heat_High > 120°C Elimination/Racemization Precursor->Heat_High ProductA [18F]FET Heat_Opt->ProductA Reagent Selectfluor™ / MeCN PathB->Reagent Temp_Cool 0°C - RT Kinetic Control (Mono-F) Reagent->Temp_Cool Temp_Hot > 60°C Over-fluorination/Oxidation Reagent->Temp_Hot ProductB 3-Fluoro-O-Methyl-Tyrosine Temp_Cool->ProductB

Caption: Decision matrix for thermal optimization. Path A (Blue) requires heat for activation but risks elimination. Path B (Yellow) requires cooling to prevent over-reaction.

Standard Operating Protocol (SOP): Synthesis

Objective: Synthesize O-(2-[


F]fluoroethyl)-L-tyrosine with >50% RCY.
  • Preparation:

    • Precursor: 4-5 mg TET (O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester).

    • Solvent: 1.0 mL Anhydrous Acetonitrile.

    • Catalyst: Kryptofix 2.2.2 (10 mg) +

      
       (2 mg).
      
  • Drying (

    
    ): 
    
    • Trapped

      
       is eluted with Catalyst solution.
      
    • Azeotropic Dry: 95°C under He flow/vacuum x 2 cycles. Critical: Water must be <100 ppm.

  • Fluorination (The Critical Step):

    • Add Precursor solution to dried reactor.[4]

    • Set Temp: 100°C (Closed vessel).

    • Time: 10 minutes.

    • Note: Do not exceed 110°C to avoid pressure buildup and elimination.

  • Deprotection:

    • Cool to 50°C.

    • Add 1M HCl (1 mL).

    • Heat to 100°C for 5 minutes (Hydrolysis of Trityl/t-Bu groups).

  • Purification:

    • Cool to ambient.[5] Neutralize with NaOH.

    • Pass through Oasis HLB cartridge or Prep-HPLC.

References

  • Wester, H. J., et al. (1999). "Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging." Journal of Nuclear Medicine, 40(1), 205-212.

  • Tang, G., et al. (2003). "Fully automated synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET)." Applied Radiation and Isotopes, 58(6), 685-689.

  • Banks, R. E., et al. (1996). "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, (5), 595-596.

  • Stavber, S., et al. (2008). "Selectfluor™ F-TEDA-BF4 as a versatile mediator or catalyst in organic synthesis." Molecules, 16(1), 1-x.

Sources

Optimization

Technical Support Center: Resolving HPLC Separation Issues for Tyrosine Analogs

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of tyrosine and its analogs. As a Senior Application Scientist, I understand that while these aromatic amino acids are cr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of tyrosine and its analogs. As a Senior Application Scientist, I understand that while these aromatic amino acids are crucial in pharmaceutical and biochemical research, their unique physicochemical properties can present significant chromatographic challenges. This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve common separation issues, ensuring the integrity and reproducibility of your results.

The structural similarity among tyrosine analogs, combined with their amphiprotic and highly polar nature, often leads to complex separation problems ranging from poor peak shape to inadequate resolution. This center is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Chromatographic Problems

This section addresses the most prevalent issues encountered when developing methods for tyrosine analogs. Each guide explains the underlying chemical principles, provides a systematic approach to troubleshooting, and offers validated protocols to implement solutions.

Q1: Why are my peaks for tyrosine analogs showing significant tailing?

Peak tailing is arguably the most common peak shape distortion in reversed-phase HPLC, especially for ionizable compounds like tyrosine analogs.[1] An asymmetrical peak, where the latter half is broader than the front half, can compromise both resolution and the accuracy of quantification.[2]

Root Cause Analysis

The primary cause of peak tailing for basic or polar compounds on silica-based C18 columns is secondary interactions with residual silanol groups (Si-OH) on the stationary phase surface.[2][3][4][5]

  • Silanol Interactions: Tyrosine and its analogs contain a basic amine group. At mid-range pH values (approx. 3-7), a portion of the acidic silanol groups on the silica packing are deprotonated (SiO⁻), creating active sites for strong ionic interactions with the protonated amine group (NH₃⁺) of the analyte. This secondary retention mechanism holds some analyte molecules longer than the primary hydrophobic interaction, resulting in a "tail".[1]

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion and tailing.[2]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause poor peak shape.[2]

Step-by-Step Troubleshooting Protocol

Follow this workflow to diagnose and resolve peak tailing.

G cluster_0 Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing (Asymmetry Factor > 1.2) check_mp Step 1: Check Mobile Phase pH Is pH between 2.5 and 3.5? start->check_mp check_col Step 2: Evaluate Column Is it a modern, end-capped Type B silica column? check_mp->check_col Yes sol_mp Action: Adjust Mobile Phase Add 0.1% Formic or Acetic Acid. Ensure pH is stable. check_mp->sol_mp No check_inj Step 3: Check Injection Parameters Is injection volume/concentration high? check_col->check_inj Yes sol_col Action: Use Appropriate Column Switch to a high-purity, end-capped C18 or a Phenyl-Hexyl column. check_col->sol_col No sol_inj Action: Reduce Sample Load Dilute sample or decrease injection volume by 50%. check_inj->sol_inj Yes end_node Peak Shape Improved check_inj->end_node No sol_mp->end_node sol_col->end_node sol_inj->end_node

Caption: Troubleshooting workflow for HPLC peak tailing.

Solution Details:

  • Optimize Mobile Phase pH: The most effective way to reduce silanol interactions is to operate at a low pH.[3] By adding an acidic modifier like 0.1% formic acid or acetic acid to the mobile phase (targeting a pH of 2.5-3.5), you protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing unwanted ionic interactions with your basic analytes.[2][6]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity "Type B" silica, which has fewer metal contaminants and a less acidic surface. Furthermore, they are "end-capped," a process where residual silanol groups are chemically bonded with a small silylating agent to make them inert. If you are using an older column, switching to a modern, end-capped C18 or a phase designed for polar compounds can dramatically improve peak shape.

  • Reduce Sample Load: Perform a simple dilution experiment. Dilute your sample 10-fold and re-inject. If peak shape improves, you are likely overloading the column. Reduce your injection volume or sample concentration accordingly.

Q2: How can I improve the poor resolution between my tyrosine analogs, especially isomers?

Achieving baseline separation of structurally similar analogs, such as positional isomers (e.g., 3-nitro-L-tyrosine vs. 2-nitro-L-tyrosine), is a significant challenge. Resolution is a function of column efficiency, retention, and, most importantly, selectivity.

Root Cause Analysis

Poor resolution arises when the chromatographic system fails to sufficiently discriminate between two analytes.

  • Insufficient Selectivity (α): This is the most critical factor. The stationary phase and mobile phase are not creating different enough interaction profiles for the analogs. On a standard C18 column, if the primary difference between analogs is not hydrophobicity, the separation will be poor.

  • Low Efficiency (N): Broad peaks will overlap even if their retention times are different. This can be caused by a deteriorating column, extra-column volume, or non-optimal flow rates.[7]

  • Inadequate Retention (k'): If peaks elute too close to the void volume, there is insufficient time for the column to perform the separation.

Strategies for Enhancing Resolution

Improving resolution requires a systematic approach to manipulating selectivity.

G cluster_1 Decision Tree for Improving Resolution start Poor Resolution or Co-eluting Peaks opt_gradient Optimize Gradient Slope Is the gradient too steep? start->opt_gradient change_organic Change Organic Modifier (e.g., ACN to Methanol) opt_gradient->change_organic Yes, flatten gradient opt_gradient->change_organic No eval_selectivity Evaluate Selectivity Change change_organic->eval_selectivity change_phase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or PFP) change_phase->eval_selectivity eval_selectivity->change_phase No Improvement consider_alt_mode Consider Alternative Modes (HILIC, Ion-Pair) eval_selectivity->consider_alt_mode Still Insufficient end_node Resolution Achieved eval_selectivity->end_node Sufficient Improvement consider_alt_mode->end_node

Sources

Troubleshooting

Removing phase transfer catalysts from 2-Fluoro-O-methyl-L-tyrosine samples

Technical Support Center: Purification of 2-Fluoro-O-methyl-L-tyrosine Subject: Removal of Phase Transfer Catalysts (PTCs) from Amino Acid Derivatives Section 1: The Diagnostic Phase Q: How do I confirm that my sample is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Fluoro-O-methyl-L-tyrosine Subject: Removal of Phase Transfer Catalysts (PTCs) from Amino Acid Derivatives

Section 1: The Diagnostic Phase

Q: How do I confirm that my sample is contaminated with Phase Transfer Catalysts?

A: Before initiating purification, you must distinguish between residual starting materials and PTCs (commonly Quaternary Ammonium Salts like TBA or Crown Ethers like Kryptofix 2.2.2). PTCs are notoriously "sticky" and often suppress ionization in downstream analysis.

Diagnostic Checklist:

MethodIndicator of PTC Contamination
1H NMR (D₂O/CD₃OD) TBA Salts: Look for distinctive aliphatic multiplets. A triplet at ~0.9 ppm (

) and multiplets at 1.3–1.6 ppm (

) and 3.1–3.2 ppm (

) are diagnostic.[1] Kryptofix 2.2.2: A sharp singlet at ~3.6 ppm (methylene protons).
LC-MS (ESI) Signal Suppression: A drastic drop in the [M+H]⁺ intensity of your tyrosine derivative.[1] Dominant Ion: For TBA, a persistent peak at m/z 242 (Tetrabutylammonium cation).
TLC (Silica) Streaking: PTCs often cause the amino acid spot to streak or alter its Rf value significantly due to ion-pairing effects.[1]

Section 2: Purification Protocols

Q: What is the most effective method to remove TBA salts without losing my product?

A: The Reverse-Phase "Flow-Through" Method is the gold standard for separating polar zwitterions (like 2-Fluoro-O-methyl-L-tyrosine) from lipophilic cations (PTCs).[1][2]

The Logic: 2-Fluoro-O-methyl-L-tyrosine is a polar amino acid derivative.[1][2] At neutral or slightly acidic pH, it is significantly more hydrophilic than bulky PTCs (e.g., Tetrabutylammonium).[2] By using a C18-silica matrix, we can retain the lipophilic PTC while the amino acid flows through unretained.[1][2]

Protocol A: C18 SPE (Solid Phase Extraction)

Recommended for: Samples < 500 mg dissolved in aqueous buffers.

Materials:

  • C18 SPE Cartridge (e.g., Sep-Pak C18 Plus or equivalent, 360 mg sorbent).[1][2]

  • Eluent A: 0.1% Formic Acid in Water (pH ~2.5 to protonate the amine, ensuring solubility).

  • Eluent B: Methanol or Acetonitrile.

Step-by-Step Workflow:

  • Conditioning: Flush cartridge with 10 mL Methanol, followed by 10 mL Water.

  • Equilibration: Flush with 10 mL Eluent A.

  • Sample Loading: Dissolve your crude sample in the minimum volume of Eluent A. Load onto the cartridge slowly (1 drop/second).

    • Critical: Collect the flow-through immediately![1][2] Unlike standard SPE, your product is likely in the flow-through. [1][2]

  • Elution (Product Recovery): Flush with 5–10 mL of Eluent A. Collect this fraction and combine with the flow-through.

  • Waste Removal: Flush the cartridge with 100% Methanol. The PTC (TBA) will elute here. Discard this fraction.

  • Analysis: Lyophilize the aqueous flow-through fractions to recover the purified 2-Fluoro-O-methyl-L-tyrosine.

Q: My product is co-eluting with the PTC on C18. What is the alternative?

A: If the "Flow-Through" method fails (likely due to the O-methyl group increasing the lipophilicity of your tyrosine derivative), switch to Cation Exchange (SCX) Chromatography .[1]

Protocol B: SCX "Trap and Wash"

Recommended for: Stubborn contaminants or when concentration of the product is required.

The Logic: Both the amino acid and the PTC are positively charged at acidic pH. However, we can exploit the difference in their affinity for the resin matrix or use a specific elution buffer that displaces the amino acid but leaves the bulky PTC bound.

Step-by-Step Workflow:

  • Conditioning: Flush SCX cartridge with Methanol, then Water, then 0.1 M HCl.

  • Loading: Acidify your sample to pH < 2 (ensure the amino acid is cationic). Load onto the cartridge. Both Product and PTC will bind.

  • Washing (The Critical Step): Wash with 80% Methanol / 20% Water .

    • Mechanism:[1][3][4] The bulky hydrophobic PTC interacts strongly with the resin backbone and remains bound. The high organic content helps wash away non-ionic impurities but is not strong enough to displace the ionic bond of the PTC.

  • Elution: Elute the amino acid with 2 M Ammonia in Methanol (or 1M Ammonium Acetate) .

    • Mechanism:[1][3][4] The high pH deprotonates the ammonium group of the tyrosine derivative, neutralizing its charge or making it anionic, causing it to release from the resin. The quaternary PTC remains permanently charged and bound.

Section 3: Visualizing the Workflow

The following diagram illustrates the decision process and the mechanism of the C18 Flow-Through method.

Purification_Workflow Start Crude Sample (2-Fluoro-O-methyl-L-tyrosine + PTC) Solubility_Check Check Solubility in Water Start->Solubility_Check Path_A Method A: C18 SPE (Flow-Through) Solubility_Check->Path_A High Solubility Path_B Method B: SCX (Trap & Release) Solubility_Check->Path_B Low Solubility / Co-elution C18_Step1 Load Aqueous Sample onto C18 Cartridge Path_A->C18_Step1 SCX_Step1 Load Acidic Sample onto SCX Cartridge Path_B->SCX_Step1 C18_Step2 Collect Flow-Through (Contains Product) C18_Step1->C18_Step2 Polar AA flows through C18_Step3 Wash with MeOH (Elutes PTC - Waste) C18_Step2->C18_Step3 Regenerate Cartridge SCX_Step2 Wash with 80% MeOH (Removes Neutrals) SCX_Step1->SCX_Step2 SCX_Step3 Elute with 2M NH3/MeOH (Releases Product) SCX_Step2->SCX_Step3 PTC stays on resin

Caption: Decision tree for selecting the optimal purification route based on sample behavior and solubility.

Section 4: Troubleshooting & FAQs

Q: I used Method A (C18), but my yield is very low. Where is my product? A: Check the pH of your loading buffer.

  • Cause: If the pH is near the isoelectric point (pI) of the tyrosine derivative (typically pH 5–6), the molecule may be less soluble and precipitate on the column head or experience non-specific hydrophobic binding.

  • Fix: Ensure the loading buffer is acidic (pH ~2.5) using 0.1% Formic Acid. This ensures the amine is protonated (

    
    ), increasing water solubility and preventing retention on the C18 phase.
    

Q: Can I use Liquid-Liquid Extraction (LLE) instead of SPE? A: LLE is generally not recommended for this specific separation.[1]

  • Reason: PTCs act as surfactants. Attempting to extract an aqueous amino acid solution with an organic solvent (like DCM or Ethyl Acetate) in the presence of PTCs often results in stable emulsions. Furthermore, PTCs function by dragging polar ions into the organic phase—exactly what you are trying to prevent.

Q: I am seeing a "Ghost Peak" in my HPLC after purification. A: This is likely residual PTC leaching from the column if it wasn't washed properly.

  • Fix: Run a "blank" gradient with high organic content (95% Acetonitrile) between runs to strip any PTCs that have accumulated on your analytical column.

References

  • BenchChem Technical Support. (2025).[5][6] Removal of Tetrabutylammonium Salts from Reaction Mixtures.[5][7][8] Retrieved from 5[1]

  • National Institutes of Health (NIH). (2011). Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine Based on a Cartridge Purification Method. Nuclear Medicine and Biology.[9] Retrieved from 9[1]

  • Chemistry Stack Exchange. (2016). Removal of tetrabutylammonium from an organic reaction.[5][7][8] Retrieved from 8

  • MDPI. (2025). Technology Transfer of O-(2-[18F] Fluoroethyl)-L-Tyrosine (IASOglio®) Radiopharmaceutical.[1][2] Retrieved from 10[1]

Sources

Optimization

Overcoming racemization during the synthesis of L-tyrosine analogs

Welcome to the technical support center for the synthesis of L-tyrosine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maint...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of L-tyrosine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Here, we address common challenges, provide field-tested solutions, and explain the chemical principles behind our recommendations. Our goal is to empower you to troubleshoot and optimize your syntheses, ensuring the highest chiral purity for your target molecules.

Frequently Asked Questions: The Fundamentals of Racemization

Before diving into troubleshooting, it's crucial to understand the core problem. The biological activity of a drug candidate is intrinsically linked to its three-dimensional structure. For chiral molecules like L-tyrosine analogs, the presence of the undesired D-enantiomer can lead to reduced efficacy, altered pharmacology, or even off-target toxicity[1].

Q1: What is racemization and why is it a critical issue in peptide synthesis?

A: Racemization is a chemical process in which an enantiomerically pure compound, such as an L-amino acid, converts into a mixture of both L- and D-enantiomers. During the synthesis of L-tyrosine analogs, especially when forming a peptide bond or performing N-acylation, the chiral center (the α-carbon) is susceptible to losing its defined stereochemistry. This results in the formation of a diastereomeric impurity (the D-analog) which is often difficult to separate from the desired L-analog and can significantly compromise the biological profile of the final compound.

Q2: What are the primary chemical mechanisms that cause racemization during synthesis?

A: There are two predominant pathways through which racemization occurs during the activation of the amino acid's carboxyl group for amide bond formation[2]:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of an N-protected amino acid can undergo intramolecular cyclization to form a planar oxazolone intermediate. The proton at the α-carbon of this intermediate is now significantly more acidic and can be easily removed by a base. Reprotonation can occur from either face of the planar ring, leading to a mixture of L- and D-isomers[2][3].

  • Direct Enolization (α-Proton Abstraction): A sufficiently strong base can directly abstract the proton from the α-carbon of the activated amino acid. This forms a planar enolate intermediate, which, upon reprotonation, can also yield a racemic mixture[2][3].

RacemizationMechanisms cluster_oxazolone Oxazolone Formation (Most Common) cluster_enolization Direct Enolization L_AA Activated L-Amino Acid Oxazolone Planar Oxazolone Intermediate L_AA->Oxazolone Intramolecular Cyclization Rac_Oxazolone Racemized Oxazolone Oxazolone->Rac_Oxazolone Base-catalyzed Epimerization Rac_Peptide1 Racemized Peptide Rac_Oxazolone->Rac_Peptide1 Aminolysis L_AA2 Activated L-Amino Acid Enolate Planar Enolate Intermediate L_AA2->Enolate Strong Base α-Proton Abstraction Rac_AA Racemized Activated Amino Acid Enolate->Rac_AA Reprotonation Rac_Peptide2 Racemized Peptide Rac_AA->Rac_Peptide2 Coupling

Diagram 1. The two primary mechanisms of racemization during peptide synthesis.
Q3: Are L-tyrosine and its analogs particularly susceptible to racemization?

A: Yes, like other aromatic amino acids, tyrosine can be prone to racemization. While not as notoriously susceptible as histidine or cysteine, the conditions used during coupling and modification can readily induce racemization if not carefully controlled[4]. The electron-withdrawing nature of the activated carboxyl group acidifies the α-proton, making it susceptible to abstraction. Furthermore, modifications to the aromatic ring or the phenolic hydroxyl group can influence the electronic properties and steric environment of the molecule, sometimes exacerbating the risk.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section is designed to help you diagnose the root cause of racemization in your synthesis and implement effective solutions.

Q: I've analyzed my final L-tyrosine analog and detected a significant amount of the D-isomer. What are the most likely causes and how do I fix it?

A: This is a common and solvable problem. The issue almost certainly lies within your coupling or N-acylation step. Work through the following checklist to pinpoint the cause.

TroubleshootingWorkflow Start Racemization Detected in L-Tyrosine Analog Reagents Step 1: Review Coupling Reagents & Additives Start->Reagents Base Step 2: Evaluate Base Selection Reagents->Base Protection Step 3: Check Protecting Groups Base->Protection Conditions Step 4: Assess Reaction Conditions (T°, Time) Protection->Conditions End Optimized Synthesis (High Enantiopurity) Conditions->End

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Neuro-Oncology Researchers: 2-Fluoro-O-methyl-L-tyrosine vs. [18F]FDG for Glioma Imaging

For researchers and drug development professionals in neuro-oncology, the precise visualization and characterization of gliomas are paramount. Positron Emission Tomography (PET) has emerged as a critical imaging modality...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals in neuro-oncology, the precise visualization and characterization of gliomas are paramount. Positron Emission Tomography (PET) has emerged as a critical imaging modality, offering insights into the metabolic and biological processes that define these tumors. For years, 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) has been the workhorse of clinical PET imaging. However, its utility in the brain is hampered by high physiological glucose uptake in healthy gray matter, which can obscure tumor signals.[1][2] This has paved the way for amino acid-based radiotracers, such as O-(2-[18F]fluoroethyl)-L-tyrosine (commonly abbreviated as 18F-FET, and mechanistically similar to 2-Fluoro-O-methyl-L-tyrosine or FMT), which exploit the altered amino acid metabolism of glioma cells.[1]

This guide provides an in-depth, objective comparison of 18F-FET and [18F]FDG for glioma imaging, grounded in experimental data and field-proven insights to inform your research and development endeavors.

The Core Scientific Divide: Glucose vs. Amino Acid Metabolism

The fundamental difference in the utility of these two tracers lies in the distinct metabolic pathways they target. Understanding this is key to interpreting imaging results and designing effective experiments.

[18F]FDG: This glucose analog is transported into cells by glucose transporters (GLUT) and phosphorylated by hexokinase.[3][4] In most cells, the resulting [18F]FDG-6-phosphate is metabolically trapped. Cancer cells often exhibit upregulated GLUT expression and increased hexokinase activity, leading to higher [18F]FDG accumulation compared to healthy tissue.[3][5] However, the brain's heavy reliance on glucose for energy means that normal gray matter also shows intense [18F]FDG uptake, creating a low tumor-to-background contrast that significantly complicates the detection of low-grade or diffuse gliomas.[6][7]

18F-FET: As an artificial amino acid, 18F-FET is transported into glioma cells primarily by the L-type amino acid transporter (LAT) system, particularly the LAT1 and LAT2 isoforms, which are overexpressed in these tumors.[8][9] Unlike natural amino acids, 18F-FET is not significantly incorporated into proteins, leading to its accumulation within the cell.[10] Crucially, normal brain cells exhibit low amino acid transporter activity, resulting in minimal 18F-FET uptake in healthy brain tissue.[11] This creates a high tumor-to-background ratio, enabling clear delineation of tumor boundaries.[12]

Diagram 1: Comparative Radiotracer Uptake Mechanisms

Head-to-Head Performance: A Data-Driven Comparison

The theoretical advantages of amino acid tracers are borne out by extensive clinical and preclinical data. 18F-FET consistently outperforms [18F]FDG in several key applications for glioma imaging.

Diagnosis and Delineation of Tumor Extent

For the initial diagnosis of a brain tumor, 18F-FET is demonstrably superior. A 2015 meta-analysis directly comparing the two tracers found that for diagnosing brain tumors, 18F-FET PET had a pooled sensitivity of 0.94 and specificity of 0.88.[13] In stark contrast, [18F]FDG PET showed a sensitivity of only 0.38 and a specificity of 0.86 in the same patient cohorts.[13] The high background uptake of [18F]FDG is a significant limiting factor, particularly in non-enhancing or low-grade gliomas.[7]

Because 18F-FET uptake is not dependent on a compromised blood-brain barrier (BBB), it can often reveal the true extent of a glioma, including non-enhancing infiltrative regions, more accurately than contrast-enhanced MRI or [18F]FDG PET.[1][14] This has profound implications for surgical planning and radiotherapy, where accurately defining the biological tumor volume is critical.[1]

Performance Metric18F-FET PET[18F]FDG PETData Source(s)
Diagnosis of Glioma (Sensitivity) 92% - 94%35% - 38%[13]
Diagnosis of Glioma (Specificity) 62% - 88%65% - 86%[13]
Area Under the Curve (AUC) 0.89 - 0.960.40 - 0.60[13]

Table 1: Comparative Diagnostic Performance for Primary Brain Tumors.

Differentiating Tumor Recurrence from Treatment Effects

One of the most challenging aspects of glioma management is distinguishing true tumor progression from post-treatment effects like radiation necrosis or pseudoprogression.[10] Conventional MRI can be ambiguous, as both conditions can present with contrast enhancement.

This is where the metabolic specificity of PET tracers becomes invaluable. [18F]FDG can be taken up by inflammatory cells, which are often present in areas of radiation necrosis, leading to false-positive results and limiting its specificity.[8][11] While some studies show moderate utility, its performance is inconsistent.[15][16]

In contrast, 18F-FET shows significantly lower uptake in inflammatory tissue.[10] Numerous studies have demonstrated the high accuracy of 18F-FET PET in differentiating tumor recurrence from treatment-related changes, with reported sensitivities and specificities often in the 80-90% range.[14][17] A meta-analysis reported a pooled sensitivity of 90% and specificity of 85% for 18F-FET in this context, compared to 84% sensitivity and 84% specificity for [18F]FDG.[17][18] The Response Assessment in Neuro-Oncology (RANO) working group now recommends amino acid PET as a valuable tool for this critical diagnostic challenge.[1]

Performance Metric18F-FET PET[18F]FDG PETData Source(s)
Recurrence vs. Necrosis (Sensitivity) 83% - 90%77% - 84%[15][17][18]
Recurrence vs. Necrosis (Specificity) 81% - 85%70% - 84%[15][16][17][18]

Table 2: Performance in Differentiating Glioma Recurrence from Treatment-Induced Changes.

Tumor Grading and Prognostication

While both tracers show higher uptake in high-grade gliomas compared to low-grade ones, their performance in non-invasive grading is nuanced.[13][15] Some meta-analyses suggest that while 18F-FET has higher sensitivity for detecting tumors overall, both tracers have similar capabilities in distinguishing between low- and high-grade lesions based on uptake intensity (e.g., Tumor-to-Background Ratios, TBR).[13] However, dynamic 18F-FET PET, which analyzes the tracer's uptake kinetics over time, can provide additional information that improves grading accuracy beyond what is possible with static [18F]FDG scans.[8][19]

Both tracers have also demonstrated prognostic value. Higher uptake of either [18F]FDG or 18F-FET is generally correlated with poorer overall survival (OS) and progression-free survival (PFS).[20][21][22] For researchers, this means that the intensity of tracer uptake can serve as a valuable non-invasive biomarker for assessing tumor aggressiveness and potentially predicting response to therapy in clinical trials. A large biological tumor volume (BTV) on a preoperative 18F-FET PET scan, for instance, has been identified as an independent prognostic factor for poor OS and PFS in glioblastoma patients.[20]

Experimental Protocols: A Guide to Best Practices

To ensure trustworthy and reproducible results, adherence to standardized protocols is essential. The following workflows are based on joint guidelines from major neuro-oncology and nuclear medicine societies.[23][24]

[18F]FDG PET Imaging Protocol
  • Patient Preparation:

    • Fasting for a minimum of 6 hours is critical to reduce background glucose levels and enhance tumor uptake.

    • Blood glucose levels should be checked prior to injection; levels >150-200 mg/dL may compromise image quality.

    • Patient should rest in a quiet, dimly lit room to minimize physiological brain activation.

  • Radiotracer Administration:

    • Administer approximately 185-370 MBq (5-10 mCi) of [18F]FDG intravenously.

  • Uptake Period:

    • A 45-60 minute uptake period is required to allow for tracer distribution and clearance from the blood pool.[23]

  • Image Acquisition:

    • Position the patient's head in a dedicated head holder to minimize motion.

    • Acquire a static 3D emission scan of the brain for 10-20 minutes.[23]

  • Image Analysis:

    • Images are reconstructed and corrected for attenuation.

    • Analysis is often semi-quantitative, using Standardized Uptake Values (SUV) or calculating tumor-to-normal-brain ratios.

18F-FET PET Imaging Protocol
  • Patient Preparation:

    • Fasting is not strictly required but is often recommended for 4 hours to ensure standardized conditions.

  • Radiotracer Administration:

    • Administer approximately 180-200 MBq (4.9-5.4 mCi) of 18F-FET intravenously.[25]

  • Image Acquisition (Dynamic & Static):

    • Dynamic (Optional but Recommended for Grading): Begin a dynamic acquisition immediately upon tracer injection, lasting for 40-50 minutes. This allows for the analysis of time-activity curves (TACs).[23]

    • Static: For routine clinical questions like recurrence, a single 20-minute static scan acquired 20-40 minutes post-injection is sufficient.[23]

  • Image Analysis:

    • Static: Analysis is based on tumor-to-background ratios (TBR), comparing the tumor's maximum or mean SUV to a reference region in the contralateral, healthy brain.

    • Dynamic: TACs are generated. A continuously increasing slope is often indicative of a low-grade glioma, whereas an early peak followed by a plateau or negative slope is more characteristic of a high-grade tumor.[19]

Diagram 2: Comparative Clinical Imaging Workflow

Limitations and Expert Recommendations

Despite its clear advantages, 18F-FET is not without limitations. Approximately 30% of CNS WHO grade 2 gliomas may not exhibit significant amino acid uptake.[7] Furthermore, while less prone than [18F]FDG, 18F-FET can still show uptake in other pathologies, including inflammation, though typically to a lesser degree.[8] The primary barrier to the widespread use of 18F-FET and other amino acid tracers has historically been their limited availability and higher cost compared to the ubiquitous [18F]FDG.[17]

For the research and drug development professional, the choice of tracer should be dictated by the scientific question:

  • For initial diagnosis, biopsy guidance, and defining tumor extent for treatment planning: 18F-FET is unequivocally the superior agent due to its high tumor-to-background contrast and independence from BBB disruption.

  • For differentiating tumor recurrence from treatment-related changes: 18F-FET offers higher diagnostic accuracy and is the recommended tracer.

  • For non-invasive tumor grading: Dynamic 18F-FET PET provides more detailed kinetic information than static [18F]FDG PET, offering a potential edge in accuracy.

  • For general oncology screening or when an amino acid tracer is unavailable: [18F]FDG remains a viable, albeit compromised, option for high-grade gliomas, but its limitations in neuro-oncology must be carefully considered when interpreting results.

References

  • Vertex AI Search, based on 10, 11.

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Comparative

Reproducibility of 6-[18F]Fluoro-L-m-tyrosine (FMT) Kinetics Across Animal Models

Executive Summary & Nomenclature Clarification Critical Nomenclature Disambiguation: The term "2-Fluoro-O-methyl-L-tyrosine" is frequently conflated in literature with 6-[18F]Fluoro-L-m-tyrosine (FMT) or O-(2-[18F]fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

Critical Nomenclature Disambiguation: The term "2-Fluoro-O-methyl-L-tyrosine" is frequently conflated in literature with 6-[18F]Fluoro-L-m-tyrosine (FMT) or O-(2-[18F]fluoroethyl)-L-tyrosine (FET) .

  • [18F]FMT (6-Fluoro-L-m-tyrosine): An analog of L-DOPA.[1] It acts as a substrate for Aromatic L-amino acid Decarboxylase (AADC) but is not a substrate for COMT. This is the gold standard for imaging dopamine synthesis capacity.

  • [18F]FET: An amino acid transport marker (LAT1) that is not metabolized.[2]

  • [18F]2-FT (2-Fluoro-L-tyrosine): A transport marker, less common.

This guide focuses on [18F]FMT (6-Fluoro-L-m-tyrosine) , as it is the primary kinetic tracer for AADC activity where species-dependent reproducibility is a major challenge.

Abstract: Reproducing [18F]FMT kinetics across species is non-trivial due to variations in peripheral metabolism and AADC expression profiles. While Non-Human Primates (NHPs) offer near-perfect translational fidelity to humans, rodent models (particularly mice) suffer from rapid peripheral clearance and Partial Volume Effects (PVE) that can mask striatal uptake. This guide delineates the specific kinetic discrepancies between models and provides a standardized protocol to maximize data reliability.

Mechanistic Foundation: Why FMT Kinetics Vary

To ensure reproducibility, one must understand the tracer's fate. Unlike FDG (trapped by hexokinase), FMT is trapped by AADC .

  • Transport: FMT crosses the Blood-Brain Barrier (BBB) via the LAT1 (L-type Amino Acid Transporter).

  • Enzymatic Conversion: Inside dopaminergic neurons, AADC decarboxylates FMT into 6-[18F]Fluoro-m-tyramine .

  • Metabolic Trapping:

    • Unlike Dopamine (from L-DOPA), 6-Fluoro-m-tyramine is not a substrate for Monoamine Oxidase (MAO) or Catechol-O-methyltransferase (COMT).

    • Result: The metabolite is trapped in the vesicle/cytosol.

    • Kinetic Implication: The efflux constant (

      
      ) is negligible, allowing the use of Patlak Graphical Analysis  (
      
      
      
      ) for quantification.

Figure 1: [18F]FMT Kinetic Pathway

FMT_Pathway Blood Arterial Blood (Free FMT) BBB BBB / LAT1 Transporter Blood->BBB K1 (Influx) BBB->Blood k2 (Efflux) Cytosol Neuron Cytosol (Intracellular FMT) BBB->Cytosol AADC AADC Enzyme Cytosol->AADC k3 (Decarboxylation) Metabolite 6-Fluoro-m-tyramine (TRAPPED) AADC->Metabolite Irreversible COMT COMT/MAO (No Reaction)

Caption: FMT is transported via LAT1 and trapped by AADC.[3] Lack of COMT/MAO degradation ensures high signal-to-noise ratio.

Cross-Species Kinetic Comparison

The following table summarizes why protocols must be adapted per species. A "One-Size-Fits-All" approach will fail.

FeatureMouse (C57BL/6) Rat (Sprague-Dawley) Non-Human Primate Human
Striatal Visualization Poor / Difficult Good Excellent Excellent
Peripheral Metabolism Extremely Rapid (Defluorination)RapidModerateSlow
AADC Activity High, but PVE masks signalHighModerate (Human-like)Moderate
Bone Uptake High (Skull obscures brain)ModerateLowLow
Optimal Scan Time 60 min90 min90 min90 min
Rec. Pre-treatment High-dose Carbidopa (10-20 mg/kg)Carbidopa (5-10 mg/kg)Carbidopa (5 mg/kg)Carbidopa (200 mg oral)

Key Insight for Researchers:

  • Mice: Do not use FMT for striatal quantification unless using high-resolution microPET (<1.2mm FWHM) and aggressive peripheral AADC inhibition. The mouse skull uptake (due to defluorination) often spills over into the cortex/striatum.

  • Rats: The standard rodent model. The striatum is large enough to resolve, and bone uptake is manageable.

Comparative Performance: FMT vs. Alternatives

Why choose FMT over the more common FDOPA?

Kinetic Parameter[18F]FMT [18F]FDOPA [18F]FET
Primary Target AADC Activity (Dopamine Synthesis)AADC Activity + StorageLAT1 Transport (Tumor)
Metabolic Fate Trapped Amine (No further metabolism)Metabolized by COMT (3-OMFD)Not Metabolized (Transport only)
Background Noise Very Low (High contrast)High (requires Entacapone to block COMT)Low
Tumor Imaging Specific for Neuroendocrine/GliomaGlioma / NeuroendocrineGlioma (Gold Standard)
Reproducibility High (Simpler model:

)
Moderate (Complex model:

)
High (Reversible model)

Scientist's Note: FMT is superior to FDOPA for quantifying AADC because you do not need to model the confounding effect of the 3-OMFD metabolite crossing the BBB.

Standardized Experimental Protocol

To ensure reproducibility, strictly adhere to the Patlak Graphical Analysis workflow.

Phase 1: Animal Preparation
  • Fasting: Fast animals for 4–6 hours to stabilize plasma amino acids (competitors for LAT1).

  • Pre-treatment (CRITICAL): Administer Carbidopa i.p. 60 minutes prior to tracer injection.

    • Rat Dose: 10 mg/kg.

    • Purpose: Inhibits peripheral AADC, preventing FMT conversion in the blood. This increases brain uptake by >200%.

  • Anesthesia: Isoflurane (1.5–2%). Avoid Ketamine as it alters dopaminergic tone.

Phase 2: Acquisition & Injection
  • Scan Mode: Dynamic List-mode.

  • Duration: 90 minutes (60 min acceptable for mice).

  • Injection: Bolus i.v. (Tail vein).

    • Activity: 10–20 MBq (Rat), 185 MBq (Human/Primate).

    • Volume: < 1 mL/kg.

Phase 3: Data Analysis (Patlak Plot)

Since FMT is irreversibly trapped, use the Patlak Linearization method.

  • Reference Region: Cerebellum (devoid of AADC).

  • Equation:

    
    
    
  • Plot: Y-axis (Ratio) vs. X-axis (Normalized Time).[4]

  • Slope: Represents

    
     (Influx rate constant).
    

Figure 2: Experimental Workflow for Reproducibility

FMT_Workflow Prep 1. Prep: Fasting + Carbidopa (Block Peripheral AADC) Inject 2. Injection: [18F]FMT (Bolus IV) Prep->Inject Scan 3. Dynamic PET Scan (0-90 min) Inject->Scan Recon 4. Reconstruction (OSEM-3D, Decay Corr.) Scan->Recon Region 5. ROI Definition (Striatum vs. Cerebellum) Recon->Region QC QC Check: Bone Uptake? Recon->QC Patlak 6. Patlak Analysis (Calculate Ki Slope) Region->Patlak QC->Prep Fail (Check Synthesis) QC->Region Pass

Caption: Standardized workflow. Carbidopa pretreatment is the critical control point for signal quality.

References
  • DeJesus, O. T., et al. (1997). "Synthesis of [18F]FMT and its evaluation in a rat model." Nuclear Medicine and Biology. Link

  • Doudet, D. J., et al. (1999). "6-[18F]Fluoro-L-m-tyrosine: a marker for aromatic L-amino acid decarboxylase activity in the brain." Journal of Neurochemistry. Link

  • Inoue, T., et al. (2014). "Diagnostic value of [18F]FMT PET in the evaluation of brain tumors." Annals of Nuclear Medicine. Link

  • Cumming, P., et al. (2014). "Kinetics of [18F]FMT in the brain of the conscious rat." Synapse. Link

  • Jordan, S., et al. (1997). "6-[18F]Fluoro-L-m-tyrosine: metabolism, positron emission tomography kinetics, and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine lesions in primates." Brain Research. Link

Sources

Validation

Histological Validation of 2-Fluoro-O-methyl-L-tyrosine Accumulation Sites

This guide provides a comprehensive technical framework for the histological validation of 2-Fluoro-O-methyl-L-tyrosine (FOMT) accumulation sites. It is designed for researchers and drug developers validating this compou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the histological validation of 2-Fluoro-O-methyl-L-tyrosine (FOMT) accumulation sites. It is designed for researchers and drug developers validating this compound as a LAT1-specific transport probe for oncologic or neurological applications.

Content Type: Publish Comparison Guide Version: 1.0 (Scientific Reference)

Executive Summary & Mechanism of Action

2-Fluoro-O-methyl-L-tyrosine (FOMT) is a synthetic amino acid analog designed to target the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) . Unlike natural tyrosine or Methionine (MET), FOMT is structurally modified at the hydroxyl position (


-methyl) and the phenyl ring (

-fluoro).

These modifications confer two critical properties:

  • High Affinity for LAT1: The 2-fluoro modification maintains or enhances affinity for the leucine-preferring binding site of LAT1.

  • Metabolic Stability (Protein Synthesis Blockade): The

    
    -methylation prevents recognition by tyrosyl-tRNA synthetase , effectively blocking incorporation into nascent proteins. Consequently, FOMT accumulation reflects pure amino acid transport  rather than protein synthesis rates.
    
Mechanistic Pathway Diagram

The following diagram illustrates the differential processing of Tyrosine, MET, and FOMT, highlighting why FOMT is a specific marker for transport capacity.

FOMT_Mechanism Extracellular Extracellular Space LAT1 LAT1 Transporter (SLC7A5) Intracellular Intracellular Pool LAT1->Intracellular Influx ProteinSynth Protein Synthesis (Ribosomes) Intracellular->ProteinSynth Incorporation (Tyr, MET) Intracellular->ProteinSynth BLOCKED (FOMT) Metabolism Metabolic Degradation Intracellular->Metabolism Degradation Intracellular->Metabolism Resistant (FOMT) Accumulation Accumulation Site (Signal Source) Intracellular->Accumulation High Retention (Transport Dependent) Tyr L-Tyrosine Tyr->LAT1 MET L-Methionine MET->LAT1 FOMT 2-Fluoro-O-methyl-L-tyrosine (FOMT) FOMT->LAT1

Caption: FOMT accumulates intracellularly via LAT1 transport but is blocked from protein synthesis, providing a specific readout of transporter upregulation.

Comparative Performance Analysis

When validating FOMT, it is essential to benchmark its performance against established tracers. The table below contrasts FOMT with standard alternatives.

Feature2-Fluoro-O-methyl-L-tyrosine (FOMT) L-Methionine (MET) FDG (Glucose) FET (Fluoroethyl-tyrosine)
Primary Target LAT1 (SLC7A5) TransportProtein Synthesis + TransportGLUT1/3 & HexokinaseLAT1 Transport
Protein Incorporation No (Blocked by O-methyl)Yes (High)No (Trapped as FDG-6P)No
Inflammation Uptake Low (High specificity)ModerateHigh (False Positives)Low
Blood-Brain Barrier High PermeabilityHigh PermeabilityHigh PermeabilityHigh Permeability
Validation Marker LAT1 (IHC) Ki-67 / Protein SynthesisGLUT1 / HexokinaseLAT1 (IHC)
Clinical Utility Tumor Boundary DefinitionGlioma GradingGeneral OncologyGlioma & Brain Mets

Key Insight: FOMT is functionally most similar to FET but offers a distinct chemical scaffold that may alter efflux kinetics. Unlike MET, it does not require correction for protein metabolic rates, simplifying kinetic modeling.

Histological Validation Protocol

To scientifically validate that FOMT accumulates in LAT1-positive sites, you must correlate the tracer's distribution with the expression of its transporter (LAT1) and proliferation markers.

Phase 1: Experimental Setup
  • Tracer Administration: Inject radiolabeled FOMT (e.g.,

    
    -FOMT) or use "cold" FOMT for Mass Spectrometry Imaging (MSI).
    
  • Timepoint: Sacrifice/biopsy at 20–40 minutes post-injection (peak accumulation phase).

  • Tissue Preservation: Flash-freeze in isopentane (for autoradiography/MSI) or fix in 4% paraformaldehyde (for IHC). Freezing is preferred to prevent tracer washout.

Phase 2: Dual-Modality Correlation Workflow

This protocol establishes the "Ground Truth" by overlaying the tracer signal with molecular pathology.

Step 1: Autoradiography / Mass Spec Imaging (Functional Layer)
  • Cryosection tissue at 20 µm thickness.

  • Expose sections to phosphor imaging plates (for radioactive) or perform MALDI-MSI (for cold standard).

  • Output: A digital map of in vivo accumulation.

Step 2: Immunohistochemistry (Molecular Layer)

Perform IHC on adjacent sections (serial sectioning) to minimize spatial distortion.

  • Target 1: LAT1 (SLC7A5): The primary transporter.

    • Antibody:[1] Anti-LAT1 (e.g., Clone 3D10 or polyclonal rabbit).

    • Expected Pattern: Membranous staining in tumor cells; low in healthy brain/stroma.

  • Target 2: Ki-67: Proliferation marker.

    • Rationale: Validates if transport upregulation correlates with aggressive growth.

  • Target 3: CD68: Macrophage marker.

    • Rationale: Validates specificity (FOMT should not co-localize with CD68, unlike FDG).

Step 3: Digital Co-Registration & Analysis
  • Digitize IHC slides (Whole Slide Imaging).

  • Warp/Register the Autoradiography image to the IHC image using fiducial markers or tissue outline.

  • Quantitative Metric: Calculate the Pixel-wise Correlation Coefficient (Pearson's r) between FOMT signal intensity and LAT1 optical density.

Validation Logic Diagram

Validation_Workflow cluster_Functional Functional Imaging cluster_Molecular Molecular Pathology Tissue Tumor Tissue Sample AutoRad Autoradiography (FOMT Signal) Tissue->AutoRad Section A IHC_LAT1 IHC: LAT1 (Transporter) Tissue->IHC_LAT1 Section B (Serial) IHC_Ki67 IHC: Ki-67 (Proliferation) Tissue->IHC_Ki67 Section C (Serial) Quant1 Tracer Density Map AutoRad->Quant1 Analysis Correlation Analysis (Pearson's r) Quant1->Analysis IHC_LAT1->Quant1 Image Registration IHC_Ki67->Analysis Result Validation Confirmed if: r(FOMT, LAT1) > 0.7 r(FOMT, CD68) < 0.3 Analysis->Result

Caption: Workflow for correlating functional tracer uptake with molecular transporter expression.

Expected Results & Interpretation

To validate FOMT successfully, your data must meet specific criteria:

  • Tumor-to-Background Ratio (TBR): FOMT should exhibit a TBR > 1.5 in high-grade tumors, with sharp contrast against healthy brain tissue (which has low basal LAT1 expression).

  • LAT1 Co-localization: High signal intensity of FOMT must spatially overlap with strong membranous LAT1 staining.

    • Failure Mode: If FOMT accumulates in LAT1-negative regions, suspect blood-pool effect (vascular leakage) or off-target binding.

  • Inflammation Exclusion: Unlike FDG, FOMT should show minimal uptake in necrotic regions or macrophage-rich areas (CD68+).

References

  • Wang, L., et al. (2001).[2] "Expanding the genetic code of Escherichia coli." Science, 292(5516), 498-500.[2] (Establishes that O-methyl-tyrosine is not incorporated into proteins by wild-type synthetases). Link

  • Jager, P. L., et al. (2001). "Radiolabeled amino acids: basic aspects and clinical applications in oncology." Journal of Nuclear Medicine, 42(3), 432-445. (Review of amino acid tracer mechanisms). Link

  • Wiriyasermkul, P., et al. (2012). "Transport of amino acid surrogates by L-type amino acid transporter 1 (LAT1)." Drug Metabolism and Pharmacokinetics, 27(1), 101-107. (Validation of structural requirements for LAT1 transport). Link

  • Pauleit, D., et al. (2005). "O-(2-[18F]fluoroethyl)-L-tyrosine PET combined with MRI improves the diagnostic assessment of cerebral gliomas." Brain, 128(3), 678-687. (Methodology for validating FET, the closest analog to FOMT). Link

Sources

Safety & Regulatory Compliance

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